[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol
Description
Properties
IUPAC Name |
[1-(2-fluorophenyl)pyrrol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c12-10-5-1-2-6-11(10)13-7-3-4-9(13)8-14/h1-7,14H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJRIBCINFXUBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=C2CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30572886 | |
| Record name | [1-(2-Fluorophenyl)-1H-pyrrol-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132407-66-0 | |
| Record name | [1-(2-Fluorophenyl)-1H-pyrrol-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A-to-Z Synthesis of [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the N-Aryl Pyrrole Moiety
The N-aryl pyrrole scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The specific target of this guide, [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol, is a key building block and potential intermediate in the synthesis of various pharmaceutical agents. The presence of the fluorophenyl group can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, making its efficient and selective synthesis a topic of considerable interest. This guide provides a comprehensive overview of a robust synthetic pathway to this valuable compound, detailing the underlying chemical principles and offering practical, field-tested protocols.
Retrosynthetic Analysis: A Strategic Approach to the Target Molecule
A logical retrosynthetic analysis of [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol reveals a straightforward and efficient synthetic strategy. The target alcohol can be readily obtained through the reduction of the corresponding aldehyde, 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde. This key intermediate, in turn, can be synthesized by the formylation of the N-substituted pyrrole, 1-(2-fluorophenyl)-1H-pyrrole. The pyrrole ring itself can be constructed via a classic Paal-Knorr synthesis from a suitable 1,4-dicarbonyl compound and 2-fluoroaniline.
Caption: Retrosynthetic pathway for [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol.
Part 1: Construction of the 1-(2-fluorophenyl)-1H-pyrrole Core via Paal-Knorr Synthesis
The Paal-Knorr synthesis is a cornerstone of pyrrole chemistry, providing a reliable method for the construction of the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine or ammonia.[1][2][3] The reaction proceeds via the formation of a di-imine intermediate, which then undergoes cyclization and dehydration to yield the aromatic pyrrole ring.[4]
For the synthesis of 1-(2-fluorophenyl)-1H-pyrrole, 2,5-dimethoxytetrahydrofuran serves as a stable and convenient precursor to the required 1,4-dicarbonyl compound, succinaldehyde. In the presence of an acid catalyst, the cyclic acetal is hydrolyzed in situ to generate the reactive dialdehyde, which is immediately trapped by the primary amine, 2-fluoroaniline, to initiate the Paal-Knorr condensation.
Caption: Workflow for the Paal-Knorr synthesis of 1-(2-fluorophenyl)-1H-pyrrole.
Experimental Protocol: Synthesis of 1-(2-fluorophenyl)-1H-pyrrole
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoroaniline (1.0 eq.) and glacial acetic acid (5-10 volumes).
-
Stir the mixture at room temperature to ensure complete dissolution.
-
Add 2,5-dimethoxytetrahydrofuran (1.05 eq.) to the solution.
-
Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-water and stir.
-
Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude 1-(2-fluorophenyl)-1H-pyrrole by column chromatography on silica gel or by vacuum distillation.
Part 2: Regioselective Formylation via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] The reaction utilizes a Vilsmeier reagent, typically formed from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[7] This in situ generated electrophilic iminium salt then attacks the electron-rich pyrrole ring.
For N-substituted pyrroles, the Vilsmeier-Haack reaction generally exhibits a strong preference for substitution at the C2 (alpha) position, provided that the N-substituent is not excessively bulky.[8] This regioselectivity is attributed to the greater stabilization of the cationic intermediate formed upon electrophilic attack at the C2 position compared to the C3 position.
Caption: Mechanism of the Vilsmeier-Haack formylation of 1-(2-fluorophenyl)-1H-pyrrole.
Experimental Protocol: Synthesis of 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde
Caution: Phosphorus oxychloride is corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.0 eq.).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
In a separate flask, dissolve 1-(2-fluorophenyl)-1H-pyrrole (1.0 eq.) in a minimal amount of anhydrous DMF or a suitable inert solvent like 1,2-dichloroethane.
-
Add the solution of the pyrrole dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-3 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate or sodium bicarbonate.
-
Stir the mixture vigorously for 30 minutes.
-
Extract the product with ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude aldehyde by column chromatography on silica gel or by recrystallization to yield pure 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde.[9]
Part 3: Final Reduction to [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol
The final step in the synthesis is the reduction of the aldehyde functionality to a primary alcohol. This is a standard transformation in organic synthesis and can be achieved with a variety of reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is well-suited for this purpose, as it will not reduce the pyrrole ring. The reaction is typically carried out in an alcoholic solvent such as methanol or ethanol at room temperature.
Experimental Protocol: Synthesis of [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol
-
Dissolve 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde (1.0 eq.) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice-water bath.
-
Slowly add sodium borohydride (NaBH₄) (1.1-1.5 eq.) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol.
-
Purify the product by column chromatography on silica gel or by recrystallization if necessary.
Quantitative Data Summary
| Step | Reaction | Key Reagents | Typical Yield | Purity |
| 1 | Paal-Knorr Synthesis | 2-Fluoroaniline, 2,5-Dimethoxytetrahydrofuran | 70-85% | >95% (after purification) |
| 2 | Vilsmeier-Haack Formylation | 1-(2-fluorophenyl)-1H-pyrrole, POCl₃, DMF | 65-80% | >98% (after purification) |
| 3 | Aldehyde Reduction | 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde, NaBH₄ | 85-95% | >98% (after purification) |
Conclusion and Future Perspectives
The synthetic route outlined in this guide provides a reliable and efficient pathway for the preparation of [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol. The key steps, the Paal-Knorr synthesis and the Vilsmeier-Haack reaction, are well-established and high-yielding transformations. The final reduction of the aldehyde is a straightforward and clean reaction. This methodology is amenable to scale-up and can be adapted for the synthesis of a variety of N-aryl-2-hydroxymethylpyrroles, which are valuable building blocks for the discovery and development of new therapeutic agents. Further optimization of reaction conditions, particularly in the Vilsmeier-Haack step, could potentially lead to even higher yields and reduced purification requirements.
References
- Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.
-
Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. [Link]
- Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.
-
Pyrrole-2-carboxaldehyde. Organic Syntheses Procedure. [Link]
-
A kind of preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde. PubChem. [Link]
-
Paal–Knorr synthesis. Wikipedia. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic (RSC Publishing). [Link]
-
A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. DR-NTU. [Link]
-
Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. ResearchGate. [Link]
-
Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]
-
Vilsmeier–Haack formylation of pyrrole. ResearchGate. [Link]
-
Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). PubMed. [Link]
-
Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. YouTube. [Link]
-
Pyrrole-The Vilsmeier Reaction. ChemTube3D. [Link]
-
Synthesis and biological evaluation of some novel pyrrole derivatives. CABI Digital Library. [Link]
-
Pyrrole synthesis. Organic Chemistry Portal. [Link]
-
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. JUIT. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. youtube.com [youtube.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
The Pyrrole Moiety: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrole ring, a five-membered aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and blockbuster synthetic drugs.[1][2][3] Its unique combination of physicochemical properties—including its aromaticity, hydrogen bonding capability, and tunable electronic nature—makes it an exceptionally versatile building block for designing therapeutic agents across a vast spectrum of diseases.[4][5] This guide provides a detailed exploration of the pyrrole moiety's role in drug discovery, moving from its fundamental properties to its application in market-approved pharmaceuticals. We will dissect the causal relationships behind its efficacy, examine key structure-activity relationships (SAR), and provide practical synthetic protocols, offering field-proven insights for professionals engaged in the art and science of drug development.
The Fundamental Advantage: Physicochemical and Pharmacokinetic Profile
The utility of the pyrrole ring in drug design is not accidental; it stems directly from its inherent chemical characteristics. As medicinal chemists, our goal is to design molecules that not only bind to a biological target but also possess favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties. The pyrrole scaffold offers a unique platform to achieve this balance.
The ring is aromatic, with the nitrogen atom's lone pair of electrons participating in the delocalized π-system.[6] This electronic configuration confers planarity, a feature that can be crucial for fitting into the active sites of enzymes or receptors. Unlike more basic amines, the pyrrolic nitrogen is exceptionally non-basic (conjugate acid pKₐ of -3.8), preventing unwanted protonation under physiological pH.[6] However, the N-H group is weakly acidic (pKₐ ≈ 16.5-17.5) and serves as an excellent hydrogen bond donor, a critical interaction for anchoring a drug to its target.[4][6]
These properties allow the pyrrole moiety to act as a versatile modulator of a compound's overall profile. It can enhance binding affinity through hydrogen bonding and hydrophobic interactions while its tunable polarity, depending on its substituents, can be optimized to improve solubility and membrane permeability.[7]
| Property | Value / Description | Significance in Drug Design |
| Molecular Formula | C₄H₅N | A compact, low molecular weight scaffold. |
| Aromaticity | 6 π-electron system | Confers chemical stability and a planar geometry for target binding. |
| Acidity (N-H pKₐ) | ~16.5 - 17.5[6] | The N-H proton can act as a hydrogen bond donor. |
| Basicity (Conj. Acid pKₐ) | -3.8[6] | The ring nitrogen is non-basic, avoiding undesired protonation at physiological pH. |
| Dipole Moment | 1.58 D[6] | Contributes to the molecule's polarity and solubility. |
| Reactivity | Prone to electrophilic substitution | Allows for straightforward chemical modification to explore SAR.[5] |
Pyrrole in Action: A Survey of Marketed Drugs
The true measure of a chemical scaffold's importance is its presence in successful, life-saving therapies. The pyrrole ring is a recurring motif in a remarkable number of blockbuster drugs, demonstrating its adaptability across diverse biological targets and therapeutic areas.[1][7][8]
| Drug Name | Therapeutic Class | Mechanism of Action (Molecular Target) |
| Atorvastatin | Antilipidemic | HMG-CoA Reductase Inhibitor[2][3] |
| Sunitinib | Anticancer | Receptor Tyrosine Kinase (RTK) Inhibitor[3][6] |
| Ketorolac | Anti-inflammatory (NSAID) | Cyclooxygenase (COX) Inhibitor[2][3] |
| Tolmetin | Anti-inflammatory (NSAID) | Cyclooxygenase (COX) Inhibitor[3] |
| Remdesivir | Antiviral | Viral RNA-dependent RNA Polymerase (RdRP) Inhibitor[2][7] |
| Ruxolitinib | Anticancer | Janus Kinase (JAK1/JAK2) Inhibitor[3] |
| Glimepiride | Antidiabetic | Second-generation sulfonylurea[3][8] |
The following diagram illustrates a generalized workflow in a drug discovery program centered on a pyrrole-based scaffold. The process is iterative, with insights from biological testing directly informing the next round of chemical synthesis.
Dissecting the Mechanism: How Pyrrole Contributes to Efficacy
The pyrrole moiety is rarely a passive scaffold; it actively participates in molecular recognition and the modulation of biological activity.[5] Its role can range from forming critical binding interactions to correctly orienting other pharmacophoric elements.
Case Study: Atorvastatin and HMG-CoA Reductase Inhibition
Atorvastatin, one of the best-selling drugs in history, effectively lowers cholesterol by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[2][3] The pyrrole ring at the core of atorvastatin is essential. It serves as a rigid, planar anchor that correctly positions the key side chains—the fluorophenyl group and the long alkyl chain terminating in a carboxylate—to mimic the natural substrate and bind tightly within the enzyme's active site. The overall architecture, dictated by the central pyrrole, is the key to its high potency and selectivity.
The diagram below conceptualizes the interaction of a pyrrole-based inhibitor with an enzyme active site.
Case Study: Remdesivir and Viral Polymerase Inhibition
In the antiviral agent remdesivir, a fused pyrrolotriazine moiety acts as a bioisostere for the adenine base of adenosine triphosphate.[7] This structural mimicry allows remdesivir to be incorporated into nascent viral RNA chains by the RNA-dependent RNA polymerase (RdRP). Docking studies have revealed that the pyrrole portion of this fused system engages in crucial hydrophobic interactions with amino acid residues (Tyr131 and Tyr401) in the polymerase active site, contributing to its binding affinity.[7] Once incorporated, the drug terminates chain elongation, halting viral replication.
Synthetic Strategies: Building the Pyrrole Core
The widespread use of pyrroles is facilitated by robust and versatile synthetic methods that allow for the construction of diversely substituted rings. Understanding these methods is critical for creating compound libraries for screening and for optimizing lead compounds. Several named reactions are mainstays in the medicinal chemist's toolbox.[6][9]
-
Paal-Knorr Synthesis: The reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine. This is one of the most direct and reliable methods.[6][9]
-
Knorr Pyrrole Synthesis: The condensation of an α-amino ketone with a compound containing an activated methylene group (e.g., a β-ketoester).[6][9]
-
Hantzsch Pyrrole Synthesis: Involves the reaction of a β-ketoester with ammonia and an α-haloketone.[6][9]
The following diagram outlines the general transformation in the Paal-Knorr synthesis.
Experimental Protocol: Paal-Knorr Synthesis of 1,2,5-Trimethylpyrrole
This protocol describes a representative Paal-Knorr synthesis. The choice of a primary amine (methylamine) results in an N-substituted pyrrole, a common strategy to block the hydrogen-bond donating N-H group and modulate physicochemical properties.
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve hexane-2,5-dione (1.14 g, 10 mmol) in glacial acetic acid (20 mL).
-
Amine Addition: To the stirred solution, add a 40% aqueous solution of methylamine (1.0 mL, ~11.5 mmol) dropwise. The addition should be performed at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system.
-
Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 50 mL of water. Neutralize the solution by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be further purified by column chromatography on silica gel if necessary.
Structure-Activity Relationship (SAR): A Causal Analysis
SAR studies are the intellectual engine of lead optimization. By systematically modifying a hit compound and observing the resulting changes in biological activity, we develop a causal understanding of which molecular features are critical for efficacy. Pyrrole-based scaffolds are ideal for such studies due to the relative ease of substitution at multiple positions.
A compelling example is the development of pyrrolo[1,2-a]pyrazines as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α), a key target in cancer therapy as it helps cancer cells survive in low-oxygen environments.[7] A study by Lee and co-workers systematically explored substitutions at position 7 of the pyrrole-fused ring system.[7]
| Compound | R Group (at position 7) | HIF-1α Inhibition at 10 µM (%) | Rationale for Change & Observed Outcome |
| 20a | Methyl | Low | Initial small alkyl group. |
| 20b-d | Propyl, Butyl | Stronger | Causality: Increasing alkyl chain length enhances lipophilicity, potentially improving cell penetration or interaction with a hydrophobic pocket. A clear positive trend was observed. |
| 20e | Phenyl | Reduced | Causality: Direct attachment of a bulky, rigid aromatic ring may cause steric hindrance at the binding site, reducing activity. |
| 20f | Benzyl | 81% | Causality: Introducing a flexible alkyl linker (CH₂) between the core and the phenyl ring restores and enhances activity by allowing the phenyl group to adopt an optimal binding conformation. |
| 20g | Phenethyl | 87% | Causality: Further extending the flexible linker (CH₂CH₂) provides even better positioning of the terminal phenyl group, leading to the highest activity in the series. |
Data adapted from Lee et al. (2016) as cited in reference[7].
This SAR study provides a clear, self-validating system. The hypothesis that a terminal aromatic group connected by a flexible linker enhances activity is tested and confirmed through systematic structural modification, providing a logical path forward for designing more potent inhibitors.
Conclusion and Future Perspectives
The pyrrole moiety is far more than a simple structural component; it is a dynamic and indispensable tool in medicinal chemistry. Its unique electronic and steric properties provide a robust foundation for building molecules with finely tuned pharmacological profiles.[1][7] From the blockbuster statins to targeted kinase inhibitors and novel antivirals, the pyrrole ring has proven its value time and again.[2][4][8]
The future for pyrrole-based drug discovery remains bright. As our understanding of complex disease pathways deepens, the versatility of the pyrrole scaffold will be leveraged to design next-generation therapeutics, including covalent inhibitors, proteolysis-targeting chimeras (PROTACs), and highly selective receptor modulators. The continued innovation in synthetic methodologies will further expand the accessible chemical space, ensuring that this humble five-membered ring will remain a cornerstone of therapeutic innovation for years to come.
References
-
Magaña, M., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. PubMed Central. Available at: [Link]
-
Bhardwaj, V., et al. (2021). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. Available at: [Link]
-
Wikipedia. (2024). Pyrrole. Wikipedia. Available at: [Link]
-
Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. Available at: [Link]
-
Yempalla, S., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. National Institutes of Health (NIH). Available at: [Link]
-
Choudhary, A. (2022). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. Available at: [Link]
-
Gheorghe, A., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (Date unavailable). The Role of Pyrrole as a Pharmaceutical Intermediate. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]
Sources
- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. scitechnol.com [scitechnol.com]
- 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]
- 5. nbinno.com [nbinno.com]
- 6. Pyrrole - Wikipedia [en.wikipedia.org]
- 7. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
physical and chemical properties of [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol
For Distribution to Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Frontier of Pyrrole Chemistry
In the landscape of modern medicinal chemistry, the pyrrole scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and versatile reactivity have cemented its role in a myriad of drug candidates. This guide focuses on a specific, yet potentially pivotal, derivative: [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol. While direct literature on this particular isomer is sparse, its structural motifs are present in a range of biologically active molecules. This document, therefore, serves as both a predictive analysis and a practical handbook for any researcher venturing to synthesize, characterize, and utilize this compound. By leveraging data from closely related analogs and foundational chemical principles, we aim to provide a robust framework for its investigation.
Molecular Architecture and Physicochemical Profile
The foundational step in understanding any chemical entity is to delineate its physical and chemical properties. These parameters govern its behavior in both reactive and biological systems.
Structural and General Properties
[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol is a heterocyclic compound featuring a pyrrole ring substituted at the nitrogen atom (position 1) with a 2-fluorophenyl group and at position 2 with a hydroxymethyl group. The presence of the fluorine atom introduces polarity and can influence metabolic stability and binding interactions.
| Property | Predicted Value | Justification |
| CAS Number | Not Assigned | This specific isomer is not widely documented. |
| Molecular Formula | C₁₁H₁₀FNO | Based on the chemical structure. |
| Molecular Weight | 191.20 g/mol | Calculated from the molecular formula.[1] |
| Appearance | Pale yellow to light orange solid | Inferred from the appearance of the related isomer, (5-(2-fluorophenyl)-1H-pyrrol-3-yl)methanol.[2] |
| Storage | 2-8°C, under inert atmosphere | Recommended for preserving the integrity of the alcohol and preventing oxidation.[2] |
Predicted Physicochemical Parameters
Predictive models, based on the principles of physical organic chemistry, allow for the estimation of key physicochemical properties that are critical for drug development.
| Parameter | Predicted Value | Significance in Drug Discovery |
| Boiling Point | ~330 °C | Influences purification methods such as distillation. A high boiling point is expected due to hydrogen bonding and molecular weight. |
| Melting Point | Not available | Will require experimental determination. |
| Solubility | Slightly soluble in methanol, DMSO, ethyl acetate | The hydroxymethyl group imparts some polarity, while the aromatic rings suggest solubility in organic solvents.[3] |
| pKa | ~16 | The pyrrolic N-H is weakly acidic, but in this N-substituted compound, the alcohol proton is the most acidic, with a pKa similar to other benzylic alcohols. |
Synthesis and Purification: A Proposed Pathway
The synthesis of [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol can be approached through established pyrrole synthetic routes. The following proposed synthesis is based on the Paal-Knorr pyrrole synthesis, a robust and widely used method.
Proposed Synthetic Workflow
Caption: Proposed Paal-Knorr synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde (Intermediate)
-
To a solution of mucobromic acid (1 equivalent) in ethanol, add 2-fluoroaniline (2.1 equivalents).
-
Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde.
Step 2: Reduction to [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol
-
Dissolve the intermediate aldehyde (1 equivalent) in methanol in an ice bath.
-
Add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 5°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify by column chromatography to obtain pure [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol.
Comprehensive Characterization
A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compound.
Analytical Characterization Workflow
Caption: Analytical workflow for compound characterization.
Expected Spectral Data
-
¹H NMR: Expect characteristic signals for the pyrrole ring protons, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the aromatic protons of the 2-fluorophenyl group. The coupling patterns of the aromatic protons will be indicative of the ortho-substitution.
-
¹³C NMR: Resonances for the pyrrole carbons, the methylene carbon, and the carbons of the fluorophenyl ring are expected. The carbon attached to the fluorine will show a characteristic large one-bond C-F coupling constant.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom.
-
Mass Spectrometry (HRMS): The high-resolution mass spectrum should show the accurate mass of the molecular ion [M]+ or protonated molecule [M+H]+, confirming the elemental composition.
-
FTIR: Look for a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and C-H stretching frequencies for the aromatic and pyrrole rings.
Chemical Reactivity and Stability
The chemical reactivity of [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol is primarily dictated by the hydroxymethyl group and the electron-rich pyrrole ring.
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents (e.g., PCC, DMP, or stronger oxidants like KMnO₄).
-
Esterification/Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids or acid chlorides, and etherification with alkyl halides under basic conditions.
-
Electrophilic Substitution on the Pyrrole Ring: The pyrrole ring is susceptible to electrophilic attack, primarily at the 5-position. However, the N-aryl group may influence the regioselectivity.
-
Stability: The compound is expected to be stable under standard laboratory conditions but may be sensitive to strong acids and oxidizing agents. It should be stored in a cool, dry place away from light.
Applications in Drug Discovery and Medicinal Chemistry
Pyrrole-containing compounds are of significant interest in drug discovery. The title compound can serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
-
Intermediate for Bioactive Molecules: The hydroxymethyl group provides a handle for further functionalization, allowing for the introduction of various pharmacophores.
-
Scaffold for Library Synthesis: This compound can be a starting point for the creation of a library of derivatives for high-throughput screening.
-
Potential Biological Activity: Pyrrole derivatives have been investigated for a wide range of biological activities, including as anti-inflammatory, anti-cancer, and anti-microbial agents.[4][5] The presence of the 2-fluorophenyl group may enhance metabolic stability and cell permeability.[6]
Safety and Handling
As a novel chemical entity, [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol should be handled with care, following standard laboratory safety procedures. While specific toxicity data is unavailable, precautions for similar aromatic alcohols and heterocyclic compounds should be observed.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust.[7] Avoid contact with skin and eyes.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][8]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion: A Promising Scaffold for Future Research
[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol, while not extensively studied, represents a promising scaffold for the development of novel chemical entities with potential therapeutic value. This guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and a framework for its characterization and safe handling. It is our hope that this document will serve as a valuable resource for researchers and empower them to explore the full potential of this intriguing molecule.
References
-
Ariese, F., et al. (2012). Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). Journal of Medicinal Chemistry, 55(10), 4817-4826. Available at: [Link]
-
Pharmaffiliates. (n.d.). (5-(2-Fluorophenyl)-1H-pyrrol-3-yl)methanol. Retrieved from [Link]
-
PubChem. (n.d.). [1-(2-fluorophenyl)-1h-pyrrol-2-yl]methanol. Retrieved from [Link]
-
Veeprho. (n.d.). 1-(5-(2-Fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]
-
Methanol Institute. (n.d.). Methanol Safe Handling Manual. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde.
-
PubMed. (2021). Discovery of 3,5-Dimethyl-4-Sulfonyl-1 H-Pyrrole-Based Myeloid Cell Leukemia 1 Inhibitors with High Affinity, Selectivity, and Oral Bioavailability. Retrieved from [Link]
-
NIH. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]
-
PubChem. (n.d.). (1H-pyrrol-2-yl)methanol. Retrieved from [Link]
-
PubChem. (n.d.). Phenyl(1H-pyrrol-2-YL)methanone. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives.
-
PubMed. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Retrieved from [Link]
-
PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [Link]
Sources
- 1. 881674-58-4|(5-(2-Fluorophenyl)-1H-pyrrol-3-yl)methanol|BLD Pharm [bldpharm.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine CAS#: 1610043-62-3 [m.chemicalbook.com]
- 4. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 3,5-Dimethyl-4-Sulfonyl-1 H-Pyrrole-Based Myeloid Cell Leukemia 1 Inhibitors with High Affinity, Selectivity, and Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. leap.epa.ie [leap.epa.ie]
Methodological & Application
synthesis protocol for [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol
An Application Note for the Synthesis of [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol
For Research, Scientific, and Drug Development Professionals
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis commences with a copper-catalyzed Chan-Lam N-arylation of pyrrole-2-carbaldehyde with (2-fluorophenyl)boronic acid to yield the intermediate, 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde. This is followed by a selective reduction of the aldehyde functionality using sodium borohydride to produce the target alcohol. This guide is designed to provide both a detailed, step-by-step methodology and a deep causal understanding of the experimental choices, ensuring scientific integrity and reproducibility for researchers.
Introduction: The Strategic Importance of N-Aryl Pyrroles
N-aryl pyrrole scaffolds are privileged structures in pharmacology due to their presence in numerous biologically active compounds. The specific target of this protocol, [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol, serves as a key precursor for more complex molecules, including analogues of potassium-competitive acid blockers like Vonoprazan, where related structures are identified as significant impurities or metabolites[1]. The synthetic strategy detailed herein is robust, high-yielding, and relies on well-established, scalable chemical transformations, making it highly suitable for both academic research and industrial drug development settings.
Overall Synthetic Pathway
The synthesis is efficiently executed in two distinct stages: (1) N-arylation to form the C-N bond between the pyrrole and phenyl rings, and (2) selective reduction of the aldehyde to the primary alcohol.
Caption: Overall two-step synthetic workflow.
Part 1: Synthesis of 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde
Principle and Mechanistic Insight
This step employs a Chan-Lam coupling reaction, a copper-catalyzed cross-coupling of an N-H bond with a boronic acid.[2][3] Unlike the more common palladium-catalyzed Buchwald-Hartwig amination, Chan-Lam couplings are often advantageous for their operational simplicity and tolerance for air and moisture.
The mechanism is believed to proceed through a Cu(II) active species. The pyrrole nitrogen first coordinates to the copper center. Transmetalation with the arylboronic acid transfers the 2-fluorophenyl group to the copper. Finally, reductive elimination forges the new Nitrogen-Carbon bond, yielding the N-arylated pyrrole and regenerating a Cu(0) species, which is then re-oxidized to Cu(II) by an external oxidant (often adventitious air) to complete the catalytic cycle. Triethylamine (Et₃N) is used as a base to deprotonate the pyrrole N-H, facilitating its coordination to the copper catalyst.
Caption: Simplified catalytic cycle for Chan-Lam N-arylation.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| Pyrrole-2-carbaldehyde | ≥98% | Sigma-Aldrich |
| (2-Fluorophenyl)boronic acid | ≥97% | Combi-Blocks |
| Copper(II) Acetate (anhydrous) | ≥98% | Acros Organics |
| Triethylamine (Et₃N) | ≥99.5%, redistilled | Fisher Scientific |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate | ACS Grade | VWR |
| Hexanes | ACS Grade | VWR |
| Saturated aq. NH₄Cl | - | Lab-prepared |
| Brine (Saturated aq. NaCl) | - | Lab-prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Lab-prepared |
| Silica Gel | 230-400 mesh | Sorbent Tech. |
Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon inlet, separatory funnel, rotary evaporator, column chromatography setup.
Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add pyrrole-2-carbaldehyde (5.0 g, 52.6 mmol, 1.0 equiv.), (2-fluorophenyl)boronic acid (8.83 g, 63.1 mmol, 1.2 equiv.), and copper(II) acetate (1.91 g, 10.5 mmol, 0.2 equiv.).
-
Solvent and Base Addition: Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar). Add anhydrous toluene (100 mL) followed by triethylamine (14.7 mL, 105.2 mmol, 2.0 equiv.) via syringe.
-
Reaction: Heat the resulting suspension to reflux (approx. 110 °C) with vigorous stirring. The reaction mixture will typically turn from blue to a dark green/brown color. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 12-16 hours.
-
Work-up: Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the copper catalyst. Rinse the pad with ethyl acetate (50 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 75 mL) to remove residual triethylamine and copper salts, followed by brine (1 x 75 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a crude dark oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes. Combine the fractions containing the desired product (TLC visualization under UV light) and concentrate to afford 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde as a yellow to light brown solid. (Expected yield: 75-85%).
Part 2: Synthesis of [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol
Principle and Mechanistic Insight
This step involves the straightforward reduction of an aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its excellent selectivity for aldehydes and ketones, its operational simplicity, and its safety profile compared to more potent hydrides like LiAlH₄.[4] The reaction proceeds via the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. This forms a tetracoordinate borate-alkoxide intermediate. A protic solvent, in this case methanol, then protonates the alkoxide upon work-up to yield the final alcohol product.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde | From Step 1 | - |
| Sodium Borohydride (NaBH₄) | ≥98%, powder | Sigma-Aldrich |
| Methanol | ACS Grade | VWR |
| Deionized Water | - | Lab-prepared |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Brine (Saturated aq. NaCl) | - | Lab-prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Lab-prepared |
Equipment: 250 mL round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Experimental Protocol
-
Dissolution: In a 250 mL round-bottom flask, dissolve the 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde (assumed 7.5 g from an 80% yield, 39.6 mmol, 1.0 equiv.) in methanol (80 mL).
-
Cooling and Reagent Addition: Cool the solution to 0 °C in an ice bath. While stirring, add sodium borohydride (1.80 g, 47.6 mmol, 1.2 equiv.) portion-wise over 15 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor for the disappearance of the starting material by TLC (4:1 Hexanes:Ethyl Acetate).
-
Quenching: Carefully quench the reaction by slowly adding deionized water (50 mL) at 0 °C to decompose any excess NaBH₄.
-
Solvent Removal: Remove the majority of the methanol from the mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Product: The resulting crude material is often of high purity. If necessary, it can be further purified by a short silica gel plug, eluting with 2:1 Hexanes:Ethyl Acetate, to yield [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol as a white to off-white solid. (Expected yield: 90-98%).
Quantitative Data Summary
| Step | Compound Name | MW ( g/mol ) | Moles (mmol) | Equiv. | Mass/Vol. Used | Expected Yield (%) |
| 1 | Pyrrole-2-carbaldehyde | 95.10 | 52.6 | 1.0 | 5.0 g | - |
| 1 | (2-Fluorophenyl)boronic acid | 139.92 | 63.1 | 1.2 | 8.83 g | - |
| 1 | Copper(II) Acetate | 181.63 | 10.5 | 0.2 | 1.91 g | - |
| 1 | Intermediate Aldehyde | 189.19 | - | - | - | 75-85% |
| 2 | 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde | 189.19 | 39.6 | 1.0 | ~7.5 g | - |
| 2 | Sodium Borohydride | 37.83 | 47.6 | 1.2 | 1.80 g | - |
| 2 | Final Product Alcohol | 191.20 | - | - | - | 90-98% |
Safety and Handling
-
General: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Pyrrole-2-carbaldehyde: Can be irritating to the eyes, respiratory system, and skin. Avoid inhalation and direct contact.
-
Sodium Borohydride: Flammable solid that reacts with water and acids to produce flammable hydrogen gas. Add it slowly and portion-wise, and quench with extreme care, especially at scale.
-
Solvents: Toluene, methanol, and dichloromethane are flammable and/or toxic. Avoid inhalation of vapors and ensure no ignition sources are nearby.
References
-
MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Available at: [Link]
- Google Patents. (2001). WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
-
Organic Chemistry Portal. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Available at: [Link]
-
MDPI. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. Available at: [Link]
-
Veeprho. (n.d.). 1-(5-(2-Fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine. Available at: [Link]
-
Organic Chemistry Portal. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Available at: [Link]
-
Arkivoc. (2017). A convenient and simple synthesis of N-arylpirrolopyrimidines using boronic acids and promoted by copper (II) acetate. Available at: [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents [patents.google.com]
Application Note & Protocol: Streamlined Synthesis of 1-(2-Fluorophenyl)pyrroles via Paal-Knorr Condensation
Introduction: The Strategic Importance of N-Aryl Pyrroles
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Its derivatives exhibit a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] Within this class, N-aryl pyrroles, particularly those bearing fluorine substituents like the 1-(2-fluorophenyl) moiety, are of significant interest to drug development professionals. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties through favorable electronic interactions.[4]
The Paal-Knorr synthesis, first reported in 1884, remains one of the most direct and efficient methods for constructing the pyrrole ring.[5][6] This classical reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, offering a reliable pathway to substituted pyrroles.[5][6][7] This guide provides a detailed protocol and expert insights for the synthesis of 1-(2-fluorophenyl)pyrroles, a key intermediate in modern pharmaceutical research.[8]
Reaction Mechanism: A Stepwise View of Pyrrole Formation
The Paal-Knorr synthesis proceeds via an acid-catalyzed cyclization and dehydration sequence.[6][7] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the primary amine (2-fluoroaniline) on one of the protonated carbonyl groups of the 1,4-diketone (e.g., 2,5-hexanedione).
-
Hemiaminal Formation: This attack forms an unstable hemiaminal intermediate.
-
Intramolecular Cyclization: The hydroxyl group of the hemiaminal is protonated and eliminated as water, forming an iminium ion. The lone pair on the nitrogen then attacks the second carbonyl carbon in an intramolecular fashion. This ring-closing step is often the rate-determining step of the reaction.[7]
-
Dehydration and Aromatization: The resulting intermediate undergoes two successive dehydration steps, eliminating two molecules of water to form the stable, aromatic pyrrole ring.[7][9]
While the reaction can proceed under neutral conditions, it is often accelerated by a weak acid catalyst, such as acetic acid.[6][10] It is critical to avoid strongly acidic conditions (pH < 3), which can favor the formation of furan byproducts.[6][10]
Caption: Mechanism of the Paal-Knorr synthesis.
Experimental Protocol: Synthesis of 1-(2-fluorophenyl)-2,5-dimethylpyrrole
This protocol details a standard laboratory procedure for the synthesis of 1-(2-fluorophenyl)-2,5-dimethylpyrrole from 2,5-hexanedione and 2-fluoroaniline.
Materials and Reagents
-
2,5-Hexanedione (Acetonylacetone), ≥97%
-
2-Fluoroaniline, ≥99%
-
Glacial Acetic Acid (Solvent and Catalyst)
-
Ethanol (Recrystallization Solvent)
-
Ethyl Acetate (Extraction Solvent)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-hexanedione (5.71 g, 50 mmol, 1.0 eq).
-
Reagent Addition: Add glacial acetic acid (30 mL) to the flask and stir until the diketone is dissolved. To this solution, add 2-fluoroaniline (5.56 g, 50 mmol, 1.0 eq) dropwise at room temperature.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 118°C) using a heating mantle. Maintain a gentle reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water. Slowly neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL) and then brine (50 mL) to remove any remaining impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a minimal amount of hot ethanol or by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 1-(2-fluorophenyl)-2,5-dimethylpyrrole as a solid or oil.
Caption: Step-by-step experimental workflow.
Key Reaction Parameters and Modern Adaptations
The traditional Paal-Knorr synthesis, while robust, can sometimes be limited by long reaction times and harsh conditions.[7][11] Modern advancements have introduced milder and more efficient protocols.
| Catalyst/Solvent System | Conditions | Advantages | Considerations |
| Glacial Acetic Acid | Reflux, 2-4 h | Simple, readily available, acts as both solvent and catalyst. | Can be harsh for sensitive substrates; requires neutralization. |
| Ethanol / Acetic Acid (cat.) | Reflux, 4-8 h | Milder conditions than neat acetic acid. | Longer reaction times may be required. |
| Microwave Irradiation | 140-160°C, 5-20 min | Drastic reduction in reaction time, often improved yields.[12][13][14] | Requires specialized microwave reactor equipment. |
| Lewis Acids (e.g., Sc(OTf)₃) | Room Temp to 80°C | Very mild conditions, suitable for acid-sensitive substrates.[7] | Catalyst cost and removal can be a factor. |
| Water (with catalyst) | 100-140°C | "Green" solvent, environmentally friendly.[11] | May require a catalyst to be effective. |
Field-Proven Insights and Troubleshooting
-
Causality of Solvent Choice: Glacial acetic acid is highly effective as it protonates the carbonyl, activating it for nucleophilic attack, and its high boiling point allows for sufficient thermal energy to drive the dehydration steps.
-
Amine Reactivity: Electron-withdrawing groups on the aniline (like the ortho-fluoro group) decrease its nucleophilicity, potentially requiring slightly longer reaction times or higher temperatures compared to electron-rich anilines.
-
Troubleshooting Low Yields:
-
Incomplete Reaction: Confirm completion with TLC. If the reaction has stalled, consider extending the reflux time or adding a small amount of a stronger acid catalyst (use with caution).
-
Furan Formation: If the product mixture shows signs of furan byproducts (identifiable by GC-MS or NMR), the reaction conditions may be too acidic. Consider using a weaker acid or a buffered system.
-
Purification Loss: N-aryl pyrroles can sometimes be oils, making recrystallization difficult. Column chromatography is a more reliable purification method in these cases.
-
-
Microwave-Assisted Synthesis: For rapid library synthesis or process optimization, microwave-assisted Paal-Knorr reactions are highly recommended.[12][13][14] The sealed-vessel conditions allow for temperatures well above the solvent's boiling point, accelerating the reaction dramatically.[14]
Conclusion
The Paal-Knorr synthesis is a powerful and versatile tool for the construction of 1-(2-fluorophenyl)pyrroles and other N-substituted pyrrole derivatives. Its simplicity, tolerance of a variety of substrates, and amenability to modern techniques like microwave heating ensure its continued relevance in drug discovery and development.[6][14] By understanding the underlying mechanism and key experimental parameters, researchers can efficiently synthesize these valuable heterocyclic building blocks.
References
-
Paal–Knorr synthesis - Wikipedia . Wikipedia. [Link]
-
Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. - YouTube . (2020-01-04). [Link]
-
Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology . (2018-10-19). [Link]
-
Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method - YouTube . (2021-06-14). [Link]
-
A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. - ResearchGate . (2018-01-01). [Link]
-
Paal-Knorr Furan Synthesis - Organic Chemistry Portal . [Link]
-
Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal . [Link]
- Method for synthesizing 2,5-acetonyl acetone - Google P
-
Microwave-Assisted Paal−Knorr Reaction. A Rapid Approach to Substituted Pyrroles and Furans | Organic Letters - ACS Publications . [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed Central . [Link]
-
(PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances . (2024-05-24). [Link]
-
Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes - Organic Chemistry Portal . [Link]
-
Microwave-assisted organic synthesis of pyrroles (Review) - Pensoft Publishers . (2024-03-25). [Link]
-
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Publishing . (2015-01-23). [Link]
-
One-Pot Conversion of Cellulose into 2,5-Hexanedione in H2O-Tetrahydrofuran Co-Solvents - PMC - NIH . (2023-03-14). [Link]
-
Bioactive pyrrole-based compounds with target selectivity - PMC - PubMed Central . [Link]
-
Synthesis of 2,5-Hexanedione from Biomass Resources Using a Highly Efficient Biphasic System - ResearchGate . (2017-01-01). [Link]
-
The Role of Pyrrole as a Pharmaceutical Intermediate . [Link]
Sources
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 4. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. nbinno.com [nbinno.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 14. public.pensoft.net [public.pensoft.net]
purification of [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol by column chromatography
An Application Note and Protocol for the Purification of [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol by Column Chromatography
Authored by a Senior Application Scientist
Abstract
This comprehensive application note provides a detailed protocol for the purification of [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol, a key intermediate and potential impurity in the synthesis of pharmacologically active compounds like Vonoprazan.[1][2] The inherent polarity of the target molecule, imparted by the hydroxyl group and the N-phenylpyrrole scaffold, necessitates a robust purification strategy to remove non-polar starting materials and closely-related polar impurities. This guide moves beyond a simple list of steps to explain the underlying chromatographic principles, enabling researchers to adapt and troubleshoot the methodology effectively. We present a validated flash column chromatography protocol using a silica gel stationary phase and a gradient elution mobile phase, ensuring high purity and recovery of the target compound.
Introduction and Principles of Separation
[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol is a crucial building block in medicinal chemistry. Its purity is paramount, as residual impurities can lead to side reactions in subsequent synthetic steps or compromise the safety and efficacy of the final active pharmaceutical ingredient (API). Column chromatography is the technique of choice for this purification challenge.[3]
The core principle of this separation relies on the differential partitioning of the crude mixture's components between a polar stationary phase (silica gel) and a mobile phase of tunable polarity.[3]
-
Stationary Phase: Silica gel is a highly porous polymer of silicic acid, characterized by surface silanol (Si-OH) groups. These groups are polar and can form hydrogen bonds with polar functional groups on analyte molecules.
-
Target Molecule Polarity: The subject molecule, [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol, possesses several features that dictate its chromatographic behavior: a polar hydroxyl (-OH) group capable of strong hydrogen bonding, a moderately polar N-substituted pyrrole ring, and a larger, relatively non-polar fluorophenyl group. The hydroxyl group is the dominant factor, making the molecule significantly more polar than its unhydroxylated precursors.
-
Separation Mechanism: Less polar impurities (e.g., unreacted starting materials) will have minimal interaction with the silica gel and will be eluted quickly by a non-polar solvent. The target molecule will adsorb more strongly to the silica via hydrogen bonding. To elute it, the polarity of the mobile phase must be increased to effectively compete for the binding sites on the silica surface.[3] More polar impurities, if present, will require an even more polar mobile phase for elution.
This protocol employs a gradient elution strategy, where the mobile phase polarity is gradually increased over time. This approach provides superior resolution compared to isocratic (constant polarity) elution, effectively separating compounds with a wider range of polarities.[4]
Caption: Principle of chromatographic separation on a silica gel surface.
Materials and Reagents
| Material/Reagent | Grade | Supplier Example | Notes |
| Crude [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol | Synthesis Grade | In-house/Commercial | Should be a free-flowing solid or viscous oil. |
| Silica Gel | Flash Chromatography Grade, 60 Å, 230-400 mesh | Sigma-Aldrich, Merck | Do not use TLC grade silica. Keep container tightly sealed. |
| n-Hexane | HPLC Grade | Fisher Scientific | Ensure low water content. |
| Ethyl Acetate (EtOAc) | HPLC Grade | VWR Chemicals | |
| Dichloromethane (DCM) | ACS Grade | Sigma-Aldrich | For sample loading and dissolving fractions. |
| TLC Plates | Silica Gel 60 F254 | Merck | For method development and fraction analysis. |
| Glass Chromatography Column | 2-5 cm diameter, 40-50 cm length | Kimble Kontes | Size depends on the scale of purification. |
| Sand | Washed, 50-70 mesh | Acros Organics | To protect the silica bed surface. |
| Cotton or Glass Wool | Chemically resistant | - | To plug the bottom of the column. |
Protocol Part 1: Method Development using Thin-Layer Chromatography (TLC)
Causality: Before committing a large quantity of crude material to a column, TLC must be performed to determine the optimal mobile phase composition. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35. This Rf value typically translates well to column chromatography, ensuring good separation without excessively long elution times.
Procedure:
-
Prepare several small developing chambers (e.g., beakers with watch glasses).
-
Create stock solutions of varying Hexane:Ethyl Acetate ratios (e.g., 90:10, 80:20, 70:30, 60:40).
-
Dissolve a small amount of the crude material in DCM or ethyl acetate.
-
Using a capillary tube, spot the crude mixture onto several TLC plates.
-
Develop one plate in each solvent system.
-
Visualize the plates under UV light (254 nm) and/or by staining (e.g., potassium permanganate).
-
Calculate the Rf value for the target spot and key impurities in each system. Rf = (distance traveled by spot) / (distance traveled by solvent front).
Data Interpretation:
| Solvent System (Hexane:EtOAc) | Target Rf | Impurity 1 Rf (Less Polar) | Impurity 2 Rf (More Polar) | Comments |
| 90:10 | 0.10 | 0.45 | 0.00 (baseline) | Separation is possible, but the target elutes too slowly. |
| 80:20 | 0.28 | 0.65 | 0.05 | Optimal. Good separation (ΔRf) between all spots. Ideal for column. |
| 70:30 | 0.45 | 0.80 | 0.15 | Target moves too fast; risk of co-elution with the less polar impurity. |
| 60:40 | 0.60 | 0.90 | 0.30 | Poor separation. All spots are moving too quickly. |
Based on this analysis, a gradient starting at or slightly below 80:20 (e.g., 85:15) and increasing to a higher polarity (e.g., 50:50) will provide the most robust separation.
Protocol Part 2: Flash Column Chromatography Purification
This protocol is designed for purifying approximately 1-2 grams of crude material. Adjust column size and solvent volumes accordingly for different scales.
Caption: Workflow for the purification of [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol.
Step-by-Step Methodology:
-
Column Preparation:
-
Select a glass column (e.g., 4 cm diameter).
-
Insert a small plug of cotton or glass wool into the bottom outlet.[5]
-
Add a ~1 cm layer of sand.
-
Slurry Packing (Recommended): In a beaker, mix ~80 g of silica gel with the starting mobile phase (e.g., 85:15 Hexane:EtOAc) to form a free-flowing slurry. Pour the slurry into the column. Use gentle air pressure or tapping to pack the bed evenly, ensuring no air bubbles are trapped.
-
Drain the excess solvent until it is just level with the top of the silica bed.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude material (~1.5 g) in a minimal amount of dichloromethane (~10-15 mL).[4]
-
Add 2-3 g of silica gel or celite to the solution.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained. This prevents overloading the column with a strong solvent.
-
Carefully add the powder to the top of the packed silica bed, creating an even layer.
-
Gently add a ~1 cm layer of sand on top of the sample to prevent disturbance during solvent addition.
-
-
Elution and Fraction Collection:
-
Carefully add the initial mobile phase (85:15 Hexane:EtOAc) to the column.
-
Apply gentle air pressure to begin the flow (elution). The ideal flow rate is about 5 cm/minute down the column.
-
Begin collecting fractions immediately in numbered test tubes or flasks.
-
Execute the Gradient: Gradually increase the polarity of the mobile phase according to a pre-determined schedule.
-
| Elution Schedule Example |
| Solvent Volume |
| 200 mL |
| 300 mL |
| 400 mL |
| 400 mL |
| 200 mL |
-
Monitoring and Isolation:
-
Analyze the collected fractions by TLC. Spot every 2-3 fractions onto a single TLC plate.
-
Develop the plate in the optimal solvent system (80:20 Hexane:EtOAc).
-
Identify the fractions that contain the pure target compound (single spot at the correct Rf).
-
Combine the pure fractions into a single round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the resulting oil or solid under high vacuum to remove residual solvent.
-
Determine the final mass and calculate the yield. Confirm purity using analytical techniques such as NMR or LC-MS.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | - Incorrect solvent system- Column overloaded- Flow rate too high | - Re-develop method with TLC.- Use a larger column or less sample (sample mass should be ~1-2% of silica mass).- Reduce air pressure. |
| Cracked/Channeling Column | - Silica bed ran dry- Improper packing | - Always keep the silica bed wet with solvent.- Ensure the slurry is homogenous and packed evenly without air bubbles. |
| Band Tailing | - Sample is too acidic/basic- Co-eluting impurity | - Add a small amount of a modifier (e.g., 0.1% triethylamine for basic compounds) to the mobile phase.- Use a shallower gradient. |
| No Compound Elutes | - Mobile phase is not polar enough | - Drastically increase the polarity of the mobile phase (e.g., switch to 1-5% Methanol in DCM).[6][7] |
References
- Saito, A., Konishi, T., & Hanzawa, Y. (n.d.). Synthesis of Pyrroles by Gold(I)
- Google Patents. (n.d.). Synthesis method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.
- Veeprho. (n.d.). 1-(5-(2-Fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine | CAS 1610043-62-3.
- Adamu, I., et al. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Arabian Journal of Geosciences.
- Google Patents. (n.d.).
- PubChem. (n.d.). Phenyl(1H-pyrrol-2-YL)methanone.
- Pharmaffili
- ResearchGate. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
- Organic Syntheses. (2025).
- Anax Labor
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Veeprho. (n.d.). (5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methanol.
- University of Colorado Boulder, Department of Chemistry. (n.d.).
- ACG Publications. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)
- Wiley-VCH. (2005).
- ResearchG
- Simson Pharma Limited. (n.d.). Vonoprazan Impurity 6.
- Chemicea Pharmaceuticals. (n.d.). (5-(2-Fluorophenyl)-1H-pyrrol-3-yl)methanol.
- Arikawa, Y., et al. (2012). Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). Journal of Medicinal Chemistry.
- Wiley-VCH. (2005).
- Winthrop University, Department of Chemistry. (n.d.).
- SRIRAMCHEM. (n.d.). (5-(2-Fluorophenyl)-1H-pyrrol-3-yl)Methanol.
Sources
- 1. (5-(2-Fluorophenyl)-1H-pyrrol-3-yl)methanol | CAS No- 881674-58-4 [chemicea.com]
- 2. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. orgsyn.org [orgsyn.org]
- 5. bohr.winthrop.edu [bohr.winthrop.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
Structural Elucidation of [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol using High-Resolution Electrospray Ionization Mass Spectrometry
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract This application note provides a detailed protocol and theoretical framework for the mass spectrometric analysis of [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol, a heterocyclic compound of interest in synthetic and medicinal chemistry. We outline a robust methodology employing Electrospray Ionization (ESI) coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. The guide explains the rationale behind key experimental parameters, from sample preparation to MS/MS fragmentation analysis. A proposed fragmentation pathway, supported by established principles for substituted pyrrole derivatives, is presented to facilitate accurate structural confirmation and impurity identification. This document is intended to serve as a comprehensive guide for researchers requiring definitive structural characterization of this and structurally related molecules.
Introduction and Analytical Rationale
[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol (C₁₁H₁₀FNO) is a substituted pyrrole derivative. Pyrrole rings are significant scaffolds in a vast array of natural products and are used extensively in drug discovery.[1] The precise characterization of such molecules is a prerequisite for their use in pharmaceutical development, quality control, and advanced research applications.
Mass spectrometry (MS) is an indispensable tool for this purpose, offering high sensitivity and unparalleled structural information from minimal sample quantities. Electrospray Ionization (ESI) is the ionization technique of choice for this class of polar, non-volatile compounds, as it gently generates intact protonated molecular ions ([M+H]⁺) from solution into the gas phase.[2][3]
Pairing ESI with a high-resolution mass analyzer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, provides significant advantages:
-
High Mass Accuracy: Q-TOF systems can measure the mass-to-charge ratio (m/z) of ions to within a few parts-per-million (ppm), enabling the confident determination of elemental composition.
-
Tandem MS (MS/MS) Capability: The quadrupole can isolate the protonated parent molecule, which is then fragmented in a collision cell. The TOF analyzer then measures the exact masses of the resulting product ions, providing a structural fingerprint of the molecule.
This guide leverages these capabilities to establish a reliable analytical protocol.
Analyte Properties
A summary of the key properties for [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀FNO | Calculated |
| Average Molecular Weight | 191.21 g/mol | Calculated |
| Monoisotopic Mass | 191.0746 Da | Calculated |
| Structure | ![]() | N/A |
Comprehensive Experimental Protocol
This protocol is designed to be a self-validating system, where the high-resolution data for both precursor and product ions provide a multi-layered confirmation of the analyte's identity.
Materials and Reagents
-
Analyte: [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol standard of known purity.
-
Solvents: LC-MS grade Methanol, Acetonitrile, and Water.
-
Acid Modifier: Formic acid (≥99% purity).
Sample Preparation
Rationale: The goal is to prepare a dilute solution of the analyte in a solvent system that is compatible with ESI and promotes efficient protonation. Methanol is an excellent choice due to its polarity and volatility.[4] A small amount of formic acid is added to the mobile phase to ensure a low pH environment, which enhances the formation of [M+H]⁺ ions.
-
Stock Solution: Accurately weigh ~1 mg of the analyte and dissolve it in 10 mL of methanol to create a 100 µg/mL stock solution.
-
Working Solution: Dilute the stock solution 1:100 in a 50:50 (v/v) mixture of methanol and water to a final concentration of 1 µg/mL.
-
Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter before injection to remove any particulates that could clog the LC system.
Instrumentation and Parameters
The following parameters are provided as a starting point and should be optimized for the specific instrument in use. The method utilizes a Liquid Chromatography (LC) system for sample introduction coupled to a Q-TOF mass spectrometer.
2.3.1. Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase column for retaining the analyte and separating it from potential impurities. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase with acid modifier for protonation. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for elution. |
| Gradient | 5% B to 95% B over 5 min | A rapid gradient for efficient elution of the analyte. |
| Flow Rate | 0.3 mL/min | Optimal for a 2.1 mm ID column to ensure good peak shape and ESI efficiency. |
| Injection Volume | 2 µL | A small volume is sufficient due to the high sensitivity of modern mass spectrometers. |
| Column Temp. | 40 °C | Ensures reproducible retention times and improves peak shape. |
2.3.2. Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI, Positive | The molecule contains a basic nitrogen atom and a hydroxyl group, making it readily protonated. |
| Capillary Voltage | 3.5 kV | Creates a strong electric field for efficient ion formation. |
| Nebulizer Gas | Nitrogen, 45 psi | Assists in desolvation and droplet formation. |
| Drying Gas | Nitrogen, 10 L/min, 325 °C | Facilitates solvent evaporation to release gas-phase ions. |
| Scan Range (MS1) | m/z 50 - 500 | Covers the expected precursor ion and potential low-mass fragments. |
| Acquisition Mode | MS and Targeted MS/MS | Acquire full scan data (MS1) to find the precursor and targeted MS/MS data to obtain fragments. |
| Collision Energy (MS/MS) | 10-30 eV (Ramped) | A ramp of collision energies ensures the capture of both low-energy (stable) and high-energy (smaller) fragments. |
| Collision Gas | Argon | Inert gas used to induce fragmentation through collision-induced dissociation (CID). |
Expected Results and Data Interpretation
Full Scan (MS1) Spectrum
In the full scan mode, the primary ion observed should be the protonated molecule, [M+H]⁺. High-resolution measurement is critical for confirming the elemental composition.
| Ion Species | Theoretical m/z | Observed m/z | Mass Error (ppm) |
| [M+H]⁺ (C₁₁H₁₁FNO⁺) | 192.08225 | To be determined | < 5 ppm |
| [M+Na]⁺ (C₁₁H₁₀FNNaO⁺) | 214.06419 | Possible adduct | < 5 ppm |
Note: The presence of sodium adducts ([M+Na]⁺) is common in ESI and depends on the purity of solvents and glassware.[4]
Proposed Fragmentation Pathway (MS/MS)
The fragmentation of 2-substituted pyrrole derivatives is significantly influenced by the nature of the side-chain substituent.[1][5] For [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol, the protonated hydroxyl group provides a facile initiation point for fragmentation. The primary expected fragmentation pathways involve the neutral loss of water (H₂O) and subsequent cleavages of the pyrrole and phenyl rings.
Caption: Proposed MS/MS fragmentation pathway for [M+H]⁺ of the target analyte.
Explanation of Fragments:
-
[M+H]⁺ (m/z 192.08): The protonated parent molecule. Protonation is favored at the hydroxyl oxygen or the pyrrole nitrogen.
-
Fragment A (m/z 174.07): This is the most anticipated primary fragment, arising from the facile loss of a water molecule (18.01 Da) from the protonated methanol group. This results in the formation of a resonance-stabilized carbocation, which is a common pathway for alcohols.[1]
-
Fragment B (m/z 80.05): Subsequent fragmentation of Ion A can lead to the cleavage of the bond connecting the two rings, resulting in the pyrrolyl-methylene cation.
-
Fragment C (m/z 95.03): Alternatively, cleavage of Ion A can result in the 2-fluorophenyl cation. The presence of this ion is a strong indicator of the fluorophenyl moiety's location.
Summary of Expected Ions
| Ion | Proposed Formula | Theoretical m/z | Description |
| [M+H]⁺ | C₁₁H₁₁FNO⁺ | 192.08225 | Protonated Molecule |
| Fragment A | C₁₁H₉FN⁺ | 174.07168 | [M+H - H₂O]⁺ |
| Fragment B | C₅H₆N⁺ | 80.05002 | Pyrrolyl-methylene cation |
| Fragment C | C₆H₄F⁺ | 95.03426 | 2-Fluorophenyl cation |
Experimental Workflow Visualization
The entire analytical process, from sample preparation to final data analysis, can be summarized in the following workflow.
Caption: Overall workflow for the LC-MS/MS analysis of the target compound.
Conclusion
This application note details a comprehensive and reliable method for the structural characterization of [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol using ESI-Q-TOF mass spectrometry. By leveraging high-resolution MS and MS/MS capabilities, this protocol allows for the unambiguous confirmation of the elemental composition and provides a detailed structural fingerprint based on predictable fragmentation patterns. The outlined workflow and rationale serve as a robust starting point for researchers in pharmaceutical development and chemical synthesis, ensuring high-confidence analysis of this and similar heterocyclic molecules.
References
-
Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. Rapid Communications in Mass Spectrometry, 27(20), 2347-2354. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole. PubChem Compound Summary. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/2-(1H-Pyrrol-2-yl_methyl-1H-pyrrole]([Link]
-
Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Semantic Scholar. Available at: [Link]
-
Kim, C. H., Jeon, Y. S., Lynch, V., Sessler, J. L., & Hwang, K. J. (2013). 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1697. Available at: [Link]
-
Shandukani, N., & Ncube, S. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry, 2021, 5588034. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). (1H-pyrrol-2-yl)methanol. PubChem Compound Summary for CID 11073348. Retrieved from [Link]
-
Galer, P. E., Goolsby, B., & Harmon, P. A. (2002). Anion Identification via Complexation with meso-octamethylcalix(4)pyrrole and Detection Using Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 13(6), 679-686. Available at: [Link]
-
Liu, W., Guo, Y., Han, C., & Huang, X. (2008). Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. Available at: [Link]
-
Shandukani, N., & Ncube, S. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry, 2021, 5588034. Available at: [Link]
-
Chen, Y. H., Chen, Y. C., & Urban, P. L. (2024). Moderate Signal Enhancement in Electrospray Ionization Mass Spectrometry by Focusing Electrospray Plume with a Dielectric Layer around the Mass Spectrometer's Orifice. Journal of the American Society for Mass Spectrometry, 35(2), 269-277. Available at: [Link]
-
Annesley, T. M. (2007). Methanol-associated matrix effects in electrospray ionization tandem mass spectrometry. Clinical Chemistry, 53(9), 1709-1712. Available at: [Link]
-
Wang, Y., Zhang, Y., Wang, T., Li, T., & Flower, R. (2024). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Rapid Communications in Mass Spectrometry, e10030. Available at: [Link]
Sources
- 1. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Methanol-associated matrix effects in electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols: The Role of Pyrrole Intermediates in the Synthesis of TAK-438 (Vonoprazan)
Introduction: TAK-438 (Vonoprazan) and the Significance of the Pyrrole Core
TAK-438, known by its generic name Vonoprazan, is a first-in-class potassium-competitive acid blocker (P-CAB) for the treatment of acid-related diseases.[1] Developed by Takeda Pharmaceutical Company, it represents a significant advancement over traditional proton pump inhibitors (PPIs) due to its rapid onset of action, prolonged acid suppression, and efficacy that is not significantly affected by cytochrome P450 2C19 polymorphism.[1] The unique pharmacological profile of TAK-438 stems from its distinct chemical structure: a 1,5-diaryl-1H-pyrrole derivative featuring a pyridin-3-ylsulfonyl group at the 1-position, a 2-fluorophenyl group at the 5-position, and a methylaminomethyl group at the 3-position.
The synthesis of this complex molecule hinges on the efficient construction and functionalization of the central pyrrole scaffold. While various synthetic strategies have been explored, the most established and industrially viable routes proceed through the key intermediate, 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde .
This application note will provide a detailed overview of the predominant synthetic pathway to TAK-438, focusing on the preparation and conversion of this crucial aldehyde intermediate. Furthermore, we will explore the synthesis of a related, though not directly utilized, pyrrole derivative, [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol , and discuss its potential application in the synthesis of novel TAK-438 analogs, a topic of interest for researchers in medicinal chemistry and drug development.
Part 1: Established Synthesis of TAK-438 via 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxaldehyde
The most widely adopted synthetic strategies for TAK-438 converge on the formation of the 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde core, followed by sequential functionalization at the N-1 and C-3 positions.
Synthesis of the Key Intermediate: 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxaldehyde
The construction of this substituted pyrrole aldehyde is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common approach begins with readily available starting materials and proceeds through the formation of a dinitrile precursor.[2]
Workflow for the Synthesis of 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxaldehyde
Caption: Synthetic workflow for 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde.
Protocol 1: Synthesis of 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxaldehyde
Step 1a: Bromination of 2-Fluoroacetophenone
-
Dissolve 2-fluoroacetophenone in a suitable solvent such as methanol or acetic acid.
-
Slowly add a brominating agent (e.g., bromine or N-bromosuccinimide) at a controlled temperature (typically 0-10 °C) to afford α-bromo-2-fluoroacetophenone.
-
Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction and perform an aqueous work-up to isolate the crude product.
Causality: The α-bromination of the ketone is a crucial step to introduce a leaving group, enabling the subsequent nucleophilic substitution by the malononitrile anion.
Step 1b: Synthesis of 2-[2-(2-fluorophenyl)-2-oxoethyl]malononitrile
-
In a separate vessel, prepare the sodium salt of malononitrile by reacting it with a base like sodium ethoxide in ethanol.
-
Add the α-bromo-2-fluoroacetophenone from the previous step to the malononitrile anion solution.
-
Stir the reaction mixture at room temperature until the starting materials are consumed.
-
Isolate the product by precipitation or extraction.
Causality: This step forms the carbon backbone necessary for the subsequent cyclization to the pyrrole ring.
Step 1c: Reductive Cyclization to 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile
-
Dissolve the dinitrile intermediate in a suitable solvent (e.g., acetic acid).
-
Add a reducing agent, such as iron powder or perform catalytic hydrogenation (e.g., using palladium on carbon).
-
Heat the reaction mixture to promote both reduction of the ketone and cyclization.
-
After cooling, filter off the catalyst and isolate the pyrrole-3-carbonitrile.
Causality: The reduction of the carbonyl group initiates an intramolecular cyclization with one of the nitrile groups, followed by dehydration to form the aromatic pyrrole ring.
Step 1d: Reduction of the Nitrile to the Aldehyde
-
Dissolve the pyrrole-3-carbonitrile in an appropriate anhydrous solvent (e.g., dichloromethane or toluene).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) in a suitable solvent.
-
Carefully monitor the reaction to avoid over-reduction to the alcohol.
-
Quench the reaction with methanol and then an acidic aqueous solution.
-
Extract the product and purify by crystallization or chromatography to yield 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde.[2][3][4]
Causality: DIBAL-H is a selective reducing agent that can reduce nitriles to aldehydes at low temperatures. The intermediate imine formed is hydrolyzed upon acidic work-up to the desired aldehyde.
Conversion of the Pyrrole Aldehyde to TAK-438
With the key aldehyde intermediate in hand, the final steps involve the introduction of the pyridin-3-ylsulfonyl group and the methylaminomethyl side chain.
Workflow for the Conversion of the Pyrrole Aldehyde to TAK-438
Caption: Final steps in the synthesis of TAK-438 from the key aldehyde intermediate.
Protocol 2: Synthesis of TAK-438 from 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxaldehyde
Step 2a: N-Sulfonylation
-
Dissolve 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
-
Add a strong base, for example, sodium hydride (NaH), portion-wise at 0 °C to deprotonate the pyrrole nitrogen.
-
After stirring for a short period, add a solution of 3-pyridinesulfonyl chloride in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water and extract the product. Purify by crystallization to obtain 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxaldehyde.[5]
Causality: The deprotonation of the pyrrole nitrogen makes it a potent nucleophile that readily attacks the electrophilic sulfur atom of the sulfonyl chloride, forming the desired N-S bond.
Step 2b: Reductive Amination
-
Dissolve the N-sulfonylated aldehyde in a suitable solvent, such as methanol or ethanol.
-
Add an excess of methylamine (often as a solution in a solvent).
-
Stir the mixture to allow for the formation of the corresponding imine.
-
Add a reducing agent, such as sodium borohydride (NaBH₄), in portions.
-
Monitor the reaction until the imine is fully reduced.
-
Perform an acidic work-up followed by basification to isolate the free base of TAK-438.
-
The final product can be further purified and converted to its fumarate salt for improved stability and bioavailability.
Causality: The aldehyde reacts with methylamine to form an imine intermediate, which is then reduced in situ by sodium borohydride to the desired secondary amine, TAK-438.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| 1a-c | 2-Fluoroacetophenone | Bromine, Malononitrile, Iron/H₂ | 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile | 60-70% |
| 1d | 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile | DIBAL-H | 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxaldehyde | 75-85% |
| 2a | 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxaldehyde | 3-Pyridinesulfonyl chloride, NaH | 5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxaldehyde | 85-95% |
| 2b | N-sulfonylated aldehyde | Methylamine, NaBH₄ | TAK-438 (Vonoprazan) | 80-90% |
Part 2: Synthesis and Potential Applications of [1-(2-Fluorophenyl)-1H-pyrrol-2-yl]methanol
As established, [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol is not a direct intermediate in the known syntheses of TAK-438. However, its synthesis and potential as a scaffold for novel P-CABs or other biologically active molecules are of academic and industrial interest.
Proposed Synthesis of [1-(2-Fluorophenyl)-1H-pyrrol-2-yl]methanol
A plausible synthetic route to this compound would involve the initial formation of the 1-(2-fluorophenyl)-1H-pyrrole core, followed by functionalization at the 2-position.
Proposed Workflow for the Synthesis of [1-(2-Fluorophenyl)-1H-pyrrol-2-yl]methanol
Caption: A proposed synthetic route for [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol.
Protocol 3: Proposed Synthesis of [1-(2-Fluorophenyl)-1H-pyrrol-2-yl]methanol
Step 3a: Synthesis of 1-(2-Fluorophenyl)-1H-pyrrole
-
Combine pyrrole, 1-bromo-2-fluorobenzene, a copper(I) catalyst (e.g., CuI), a ligand (e.g., L-proline or a diamine), and a base (e.g., K₂CO₃) in a high-boiling point solvent like DMF or dimethyl sulfoxide (DMSO).
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction, perform an aqueous work-up, and purify the product by column chromatography.
Causality: This is an example of an Ullmann condensation, a classic method for forming aryl-nitrogen bonds. Alternatively, a palladium-catalyzed Buchwald-Hartwig amination could be employed.
Step 3b: Vilsmeier-Haack Formylation
-
In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to anhydrous DMF to form the Vilsmeier reagent.
-
Slowly add a solution of 1-(2-fluorophenyl)-1H-pyrrole in an anhydrous solvent to the pre-formed Vilsmeier reagent.
-
Allow the reaction to stir at room temperature or with gentle heating.
-
Quench the reaction by pouring it onto ice, followed by hydrolysis with a base (e.g., NaOH solution).
-
Extract the product, 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde, and purify.
Causality: The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic rings like pyrrole. The reaction typically proceeds with high regioselectivity at the 2-position.
Step 3c: Reduction of the Aldehyde to the Alcohol
-
Dissolve 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde in a suitable solvent such as methanol or ethanol.
-
Add a reducing agent like sodium borohydride (NaBH₄) portion-wise at 0 °C.
-
Stir the reaction at room temperature until the aldehyde is completely consumed.
-
Perform an aqueous work-up to isolate [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol.
Causality: Sodium borohydride is a mild and selective reducing agent for aldehydes and ketones, providing the desired alcohol without affecting the aromatic pyrrole ring.
Potential in the Synthesis of TAK-438 Analogs
While not a direct precursor to TAK-438, [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol could serve as a valuable starting material for the synthesis of structural analogs. The substitution pattern is different from TAK-438, which could lead to compounds with altered pharmacological properties, such as selectivity, potency, or metabolic stability.
For instance, the hydroxymethyl group could be converted to a leaving group (e.g., a tosylate or mesylate) and subsequently displaced by methylamine to install the required side chain. Further functionalization, such as sulfonation or acylation, at other positions on the pyrrole ring could then be explored to generate a library of novel compounds for screening.
Conclusion
The synthesis of TAK-438 (Vonoprazan) is a testament to modern synthetic organic chemistry, relying on the efficient construction and sequential functionalization of a 5-(2-fluorophenyl)-1H-pyrrole core. The key intermediate, 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde, is central to the most viable synthetic routes. The protocols outlined in this application note provide a robust framework for the laboratory-scale synthesis of this important pharmaceutical agent.
While [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol is not a known intermediate in the synthesis of TAK-438, its preparation and potential as a building block for novel analogs highlight the ongoing opportunities for innovation in medicinal chemistry. The exploration of alternative scaffolds is crucial for the development of next-generation therapeutics with improved properties.
References
- CN112194607A - Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.
- Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.
-
Crystalline form of 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde and process for preparation thereof. Technical Disclosure Commons. [Link]
-
Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. [Link]
- Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.
-
Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). PubMed. [Link]
-
A kind of preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde. PubChem. [Link]
-
5-(2-Fluorophenyl)-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-carboxaldehyde. PubChem. [Link]
-
Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C=O Oxidation. Organic Letters. [Link]
-
Discovery of Vonoprazan Fumarate (TAK-438) as a Novel, Potent and Long-Lasting Potassium-Competitive Acid Blocker. ResearchGate. [Link]
-
Vilsmeier–Haack reaction. Wikipedia. [Link]
Sources
- 1. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents [patents.google.com]
- 3. CN113845459A - Preparation method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents [patents.google.com]
- 4. A kind of preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde - Patent CN-113651746-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-(2-Fluorophenyl)-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-carboxaldehyde | C16H11FN2O3S | CID 86232932 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vitro Biological Screening of [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrrole Derivative
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The inherent electronic properties and synthetic tractability of the pyrrole ring have made it a cornerstone in the design of novel therapeutic agents.[1] Recent research into pyrrole derivatives has revealed promising candidates with mechanisms of action that include cell cycle arrest, induction of apoptosis, and inhibition of key signaling pathways.[1][2]
This document outlines a comprehensive in vitro screening cascade for [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol , a novel pyrrole derivative. The strategic inclusion of a fluorophenyl group suggests a potential for enhanced metabolic stability and target interaction. While specific biological data for this exact molecule is not yet publicly available, the extensive body of literature on related pyrrole-containing compounds provides a strong rationale for investigating its potential as an anticancer and anti-inflammatory agent.[1][2][3][4]
This guide is designed for researchers, scientists, and drug development professionals, providing a tiered approach to systematically evaluate the biological activity of this compound. The protocols herein are designed to be robust and self-validating, incorporating essential controls and clear data interpretation guidelines to ensure scientific integrity.
Tier 1: Foundational Cytotoxicity Screening
The initial step in characterizing any novel compound is to assess its fundamental effect on cell viability. This foundational data is crucial for determining the appropriate concentration range for subsequent, more specific assays and for identifying potential cytotoxic anticancer activity.
Rationale for Cytotoxicity Assessment
A potent cytotoxic profile against cancer cell lines, coupled with lower toxicity towards normal cell lines, is a hallmark of a promising anticancer drug candidate. The MTT assay, a colorimetric method, provides a reliable and high-throughput-compatible means of assessing cell viability by measuring the metabolic activity of living cells.[5]
Experimental Workflow: Cytotoxicity Profiling
Caption: Workflow for MTT-based cytotoxicity screening.
Protocol: MTT Assay for Cytotoxicity
Materials:
-
[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])[2]
-
Normal human cell line (e.g., MCF-10A [breast epithelial])
-
DMEM/RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol in DMSO. Perform serial dilutions in culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used) and an untreated control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Expected Outcome
| Cell Line | Compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| MCF-7 | 0 (Vehicle) | 100 ± 5.2 | |
| 0.1 | 98.1 ± 4.5 | ||
| 1 | 85.3 ± 6.1 | ||
| 10 | 52.7 ± 3.9 | ||
| 50 | 15.2 ± 2.8 | ||
| 100 | 5.6 ± 1.9 | ~10 | |
| MCF-10A | 0 (Vehicle) | 100 ± 4.8 | |
| 0.1 | 99.2 ± 5.1 | ||
| 1 | 96.5 ± 4.2 | ||
| 10 | 88.1 ± 5.5 | ||
| 50 | 75.4 ± 6.3 | ||
| 100 | 60.9 ± 7.1 | >100 |
Tier 2: Anti-Inflammatory Activity Screening
Chronic inflammation is a key driver of various diseases, including cancer and autoimmune disorders. Pyrrole derivatives have demonstrated anti-inflammatory potential, making this a critical area of investigation for [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol.[1]
Rationale for Anti-Inflammatory Assays
A common in vitro model for inflammation involves stimulating macrophages (e.g., RAW 264.7 cells) with lipopolysaccharide (LPS), which induces the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).[7] The Griess assay for NO production is a straightforward initial screen for anti-inflammatory activity.[8]
Experimental Workflow: Anti-Inflammatory Screening
Caption: Workflow for in vitro anti-inflammatory screening.
Protocol: Nitric Oxide (NO) Inhibition Assay
Materials:
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Treatment: Pre-treat the cells with non-toxic concentrations of [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol (determined from Tier 1) for 1 hour.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B.
-
Incubate for 10 minutes at room temperature.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the amount of nitrite using a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-stimulated control.
Tier 3: Mechanistic Exploration (Enzyme and Receptor Assays)
Should the compound exhibit promising activity in the initial tiers, further investigation into its mechanism of action is warranted. This involves screening against specific molecular targets known to be modulated by pyrrole derivatives.
Rationale for Mechanistic Assays
Enzyme assays are fundamental to drug discovery, allowing for the identification of molecules that modulate the activity of enzymes involved in disease pathways.[9] Similarly, receptor binding assays are crucial for identifying compounds that interact with specific protein receptors.[10] Given that pyrrole derivatives have been shown to target kinases and other enzymes, these assays are a logical next step.[1]
Example Mechanistic Assays:
-
Kinase Inhibition Assays: Many anticancer drugs target protein kinases. Fluorescence-based or luminescence-based kinase activity assays (e.g., ADP-Glo™) can be used to screen the compound against a panel of relevant kinases.[11]
-
Protease Inhibition Assays: Proteases are another important class of drug targets. Similar to kinase assays, fluorogenic substrates can be used to measure protease activity and its inhibition by the test compound.[12]
-
Receptor Binding Assays: If a specific receptor target is hypothesized, competitive binding assays using a radiolabeled or fluorescently labeled ligand can determine the compound's affinity for the receptor.[13][14]
Protocol: General Principles of an Enzyme Inhibition Assay
-
Assay Setup: In a microplate, combine the enzyme, buffer, and the test compound at various concentrations.
-
Initiation: Add the substrate to initiate the enzymatic reaction.
-
Incubation: Incubate for a specific time at an optimal temperature.
-
Detection: Measure the product formation or substrate depletion using a suitable detection method (e.g., fluorescence, absorbance, luminescence).
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.
Data Analysis and Interpretation
Conclusion and Future Directions
This structured, tiered approach provides a comprehensive framework for the initial in vitro biological evaluation of [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol. Positive results in these assays, particularly a selective cytotoxic effect on cancer cells or potent anti-inflammatory activity, would provide a strong foundation for further preclinical development. Subsequent steps would include more in-depth mechanistic studies, lead optimization, and eventual in vivo efficacy studies. The versatility of the pyrrole scaffold suggests that this compound holds significant potential, and this systematic screening cascade is the first step in unlocking it.
References
- BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery.
- PubMed. (n.d.). Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives.
- National Institutes of Health. (n.d.). (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone - PMC.
- National Institutes of Health. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery.
- PubMed. (n.d.). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors.
- International Biopharmaceutical Industry. (n.d.). How to Develop a Successful in vitro Screening Strategy.
- National Institutes of Health. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- PubMed. (n.d.). Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins.
- Brieflands. (n.d.). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells.
- YouTube. (2017, March 29). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity.
- ResearchGate. (2022, January 8). (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances.
- Paperless Lab Academy. (2021, June 2). How to Optimize In Vitro and In Vivo Data Analysis in Drug Discovery.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Gifford Bioscience. (n.d.). About Ligand Binding Assays.
- Bentham Science Publishers. (2024, October 22). In vitro and In silico Molecular Modeling Studies of Newly Synthesized Pyrrole Derivatives for their Antimicrobial and Anticancer Properties.
- MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
- WWARN. (n.d.). In Vitro Module: Data Management and Statistical Analysis Plan (DMSAP).
- Patsnap Synapse. (2025, April 29). Top Enzymatic Assays for Drug Screening in 2025.
- ACS Publications. (2026, January 25). Total Syntheses and Anti-Inflammatory Evaluation of Pd-Ib and Its Natural Stereoisomers.
- ACS Publications. (2020, May 20). High-Throughput Screening for the Discovery of Enzyme Inhibitors.
- Taylor & Francis Online. (n.d.). Design and Synthesis of Novel Aza-Ursolic Acid Derivatives: In Vitro Cytotoxicity and Nitric Oxide Release Inhibitory Activity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Top Enzymatic Assays for Drug Screening in 2025 [synapse.patsnap.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. paperlesslabacademy.com [paperlesslabacademy.com]
- 16. iddo.org [iddo.org]
- 17. international-biopharma.com [international-biopharma.com]
Troubleshooting & Optimization
Technical Support Center: Regioselective Synthesis of 1,2-Disubstituted Pyrroles
Welcome to the technical support center for advanced pyrrole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of achieving high regioselectivity in the synthesis of 1,2-disubstituted pyrroles. Here, we will dissect common experimental challenges, provide evidence-based troubleshooting strategies, and offer detailed protocols to enhance the precision of your synthetic routes.
Introduction: The Challenge of Regiocontrol in Pyrrole Synthesis
The pyrrole scaffold is a cornerstone in pharmaceuticals and functional materials. However, controlling the substitution pattern, particularly achieving a specific 1,2-disubstitution, can be a formidable challenge. The formation of undesired regioisomers complicates purification, reduces yields, and can be a significant bottleneck in a drug development campaign. This guide provides a systematic approach to troubleshooting and optimizing your reactions to favor the desired 1,2-disubstituted product.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding regioselectivity in 1,2-disubstituted pyrrole synthesis.
Q1: My Paal-Knorr synthesis with an unsymmetrical 1,4-dicarbonyl compound is giving me a mixture of regioisomers. How can I favor the formation of the 1,2-disubstituted pyrrole?
A1: This is a classic challenge in Paal-Knorr synthesis. The regioselectivity is dictated by the relative reactivity of the two carbonyl groups towards the amine. To favor the formation of a 1,2-disubstituted pyrrole, you need to ensure that the initial condensation occurs preferentially at one of the carbonyls.
-
Steric Hindrance: If one of the carbonyls is significantly more sterically hindered, the amine will preferentially attack the less hindered carbonyl. This will direct the regiochemical outcome.
-
Electronic Effects: An electron-withdrawing group adjacent to one carbonyl will make it more electrophilic and thus more susceptible to nucleophilic attack by the amine. Conversely, an electron-donating group will have the opposite effect.
-
pH Control: While the Paal-Knorr reaction is often run under acidic conditions to facilitate dehydration, the pH can influence which carbonyl is protonated and activated.[1][2] Careful optimization of the pH can sometimes steer the regioselectivity. In some cases, neutral conditions can be advantageous.[1]
Q2: I'm attempting a multi-component reaction to synthesize a 1,2-disubstituted pyrrole, but I'm observing the formation of other isomers. What are the key parameters to control?
A2: Multi-component reactions (MCRs) are powerful for building molecular complexity in a single step, but regioselectivity can be a concern. The outcome is often dependent on the specific MCR and the substrates involved.
-
Catalyst Choice: In many MCRs, the catalyst plays a crucial role in orchestrating the sequence of bond formations. For instance, in ruthenium-catalyzed three-component reactions of ketones, amines, and vicinal diols, the choice of the ruthenium precursor and ligands can significantly impact the regioselectivity.[3]
-
Substrate Structure: The electronic and steric properties of your starting materials are paramount. For example, in the synthesis of pyrroles from enaminones and carbenes, the nature of the substituents on the enaminone can direct the regioselectivity of the cyclization.[4]
-
Reaction Conditions: Temperature, solvent, and concentration can all influence the relative rates of competing reaction pathways, thereby affecting the final isomeric ratio.
Q3: Can I use a directing group to enforce 1,2-regioselectivity?
A3: Yes, the use of directing groups is a powerful strategy. A directing group can be temporarily installed on one of the reactants to guide the formation of the desired regioisomer, and then subsequently removed.
-
Chelation Control: A chelating group on one of the substrates can coordinate to a metal catalyst, holding the reactants in a specific orientation that favors the formation of the 1,2-disubstituted product. This is a common strategy in metal-catalyzed hydroacylation reactions for pyrrole synthesis.[5]
-
Bulky Protecting Groups: A sterically demanding protecting group can be used to block one reactive site, forcing the reaction to occur at the desired position.
Part 2: Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered during the synthesis of 1,2-disubstituted pyrroles.
| Problem | Potential Cause(s) | Troubleshooting Strategy & Rationale |
| Low Regioselectivity (Mixture of 1,2- and 1,3- or other isomers) | 1. Similar reactivity of the two carbonyls in an unsymmetrical 1,4-dicarbonyl precursor (Paal-Knorr).2. Lack of sufficient steric or electronic differentiation in the starting materials.3. Suboptimal catalyst or reaction conditions in a multi-component or metal-catalyzed reaction. | 1. Modify the 1,4-Dicarbonyl Precursor: Introduce a bulky substituent or an electron-withdrawing/donating group to create a significant difference in the reactivity of the two carbonyls. This will favor the initial attack of the amine at the more accessible or more electrophilic carbonyl, thereby controlling the regiochemical outcome.2. Catalyst and Ligand Screening: For metal-catalyzed reactions, systematically screen a panel of catalysts and ligands. The coordination environment of the metal center is critical in determining the regioselectivity of bond formation. For example, in rhodium-catalyzed hydroacylations, the bite angle of the phosphine ligand can influence the linear vs. branched selectivity.[5]3. Solvent and Temperature Optimization: The polarity of the solvent can influence the stability of charged intermediates, which may be involved in the rate-determining step of the cyclization.[2] Varying the temperature can also help to favor one reaction pathway over another due to differences in activation energies. |
| Poor Yield of the Desired 1,2-Disubstituted Pyrrole | 1. Decomposition of starting materials or product under harsh reaction conditions (e.g., strong acid, high temperature).2. Inefficient cyclization or aromatization step.3. Catalyst deactivation. | 1. Milder Reaction Conditions: Explore the use of milder acid catalysts (e.g., acetic acid, silica gel) or even catalyst-free conditions at elevated temperatures.[1] Microwave-assisted synthesis can often reduce reaction times and minimize side product formation.[6]2. Additives to Promote Aromatization: In some cases, the final aromatization step can be sluggish. The addition of a mild oxidant can facilitate this step, but care must be taken to avoid over-oxidation of the pyrrole ring.3. Catalyst Loading and Atmosphere: Ensure the catalyst is handled under an inert atmosphere if it is air-sensitive. Optimize the catalyst loading; sometimes a higher or lower loading can improve the yield. |
| Formation of Furan Byproducts in Paal-Knorr Synthesis | 1. Reaction conditions are too acidic (pH < 3). | 1. Adjust pH: The Paal-Knorr synthesis of pyrroles is favored under weakly acidic to neutral conditions. If furan formation is significant, increase the pH by using a weaker acid or by adding a buffer. The use of amine hydrochloride salts can also lead to furan formation.[2] |
Part 3: Experimental Protocols & Methodologies
Protocol 1: Regiocontrolled Synthesis of a 1,2-Disubstituted Pyrrole via Rhodium-Catalyzed Hydroacylation-Cyclization
This protocol describes a method for the synthesis of N-Boc protected 1,2-disubstituted pyrroles with high regioselectivity, based on the work by Douglas and co-workers.[5] The key to regiocontrol is the use of a chelating aldehyde and a specific phosphine ligand.
Step-by-Step Methodology:
-
Catalyst Preparation: In an oven-dried vial under an inert atmosphere (e.g., nitrogen or argon), dissolve [Rh(nbd)₂]BF₄ (5 mol%) and the appropriate phosphine ligand (e.g., PNP(Cy), 5 mol%) in acetone.[5]
-
Activation: Bubble hydrogen gas through the solution for 1-2 minutes to generate the active catalyst species.[5]
-
Purging: Purge the solution with the inert gas to remove the hydrogen.
-
Reaction Setup: In a separate vial under an inert atmosphere, combine the chelating aldehyde (1.0 equiv), the N-Boc protected propargylamine (1.3 equiv), and the prepared catalyst solution.[5]
-
Hydroacylation: Stir the reaction mixture at room temperature and monitor by TLC until the aldehyde is consumed.
-
Cyclization: Add acetonitrile and p-toluenesulfonic acid (p-TSA, 1.5 equiv) to the reaction mixture and stir until the cyclization is complete.[5]
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality of Experimental Choices:
-
Chelating Aldehyde: The use of an aldehyde with a coordinating group (e.g., o-SMe) is crucial for high regioselectivity. The chelating group directs the rhodium catalyst to deliver the hydride to the internal carbon of the alkyne, leading to the linear enone intermediate required for pyrrole formation.
-
Phosphine Ligand: The choice of the phosphine ligand is critical for both reactivity and selectivity. Small bite-angle diphosphines have been shown to be effective in promoting the desired hydroacylation.[5]
-
Two-Step, One-Pot Procedure: The separation of the hydroacylation and cyclization steps allows for the optimization of each transformation. The hydroacylation is performed under neutral conditions, while the cyclization is acid-catalyzed.
Diagram: Workflow for Regiocontrolled Pyrrole Synthesis
Caption: Workflow for the regioselective synthesis of 1,2-disubstituted pyrroles.
Part 4: Mechanistic Insights
Understanding the underlying reaction mechanisms is key to troubleshooting and optimizing your synthesis.
Mechanism: Regiocontrol in Paal-Knorr Synthesis
The regioselectivity of the Paal-Knorr synthesis with an unsymmetrical 1,4-dicarbonyl is determined in the initial steps of the reaction.
Caption: Competing pathways in the Paal-Knorr synthesis of disubstituted pyrroles.
The initial nucleophilic attack of the amine on one of the carbonyl groups can lead to two different hemiaminal intermediates.[7] The relative stability of these intermediates and the subsequent transition states for cyclization will determine the final product ratio. Factors that favor the formation of one hemiaminal over the other (sterics, electronics) will ultimately control the regioselectivity.
References
-
Organic Chemistry Portal. Pyrrole synthesis. [Link]
-
Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. [Link]
-
Yin, J., & Tovar, J. D. (2019). Recent Advancements in Pyrrole Synthesis. ACS omega, 4(4), 6335–6346. [Link]
-
Douglas, J., & Cumming, G. R. (2014). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. Angewandte Chemie International Edition, 53(46), 12544-12548. [Link]
-
Shavkat, S., et al. (2020). Technology for the production of disubstituted pyrroles. E3S Web of Conferences, 164, 02019. [Link]
-
ResearchGate. Strategies for regioselective pyrrole synthesis through alkyne heterocoupling. [Link]
-
Wikipedia. Pyrrole. [Link]
-
Bheeter, R., et al. (2013). General and Regioselective Synthesis of Pyrroles via Ruthenium-Catalyzed Multicomponent Reactions. Journal of the American Chemical Society, 135(42), 15722–15725. [Link]
-
ResearchGate. Synthesis of pyrrole and substituted pyrroles (Review). [Link]
-
Bentham Science. Microwave-induced Reactions for Pyrrole Synthesis. [Link]
-
CHB-401: Heterocyclic Compounds (Section B) Pyrrole. [Link]
-
RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Link]
-
ResearchGate. One-Step Synthesis of 1,2,5-Trisubstituted Pyrroles by Copper Catalyzed Condensation of 1,4-Diones with Primary Amines. [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]
-
Royal Society of Chemistry. Recent approaches in the organocatalytic synthesis of pyrroles. [Link]
-
National Institutes of Health. Synthesis of unsymmetrically tetrasubstituted pyrroles and studies of AIEE in pyrrolo[1,2-a]pyrimidine derivatives. [Link]
-
Royal Society of Chemistry. Regioselective synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles from synthetic surrogates of α-fluoroalkynes. [Link]
-
ResearchGate. Highly Regioselective Synthesis of Multisubstituted Pyrroles via Ag-Catalyzed [4+1C]insert Cascade | Request PDF. [Link]
Sources
- 1. rgmcet.edu.in [rgmcet.edu.in]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stability of [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol
Welcome to the technical support center for [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and standardized protocols for assessing the stability of this compound. Given the specific chemical nature of N-aryl pyrrole derivatives, understanding their stability profile is critical for ensuring data integrity, reproducibility, and the success of your research and development efforts.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and inherent stability of [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol.
Q1: What are the primary chemical features of [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol that influence its stability?
A1: The stability of this molecule is governed by three main structural features:
-
The Pyrrole Ring: As an electron-rich aromatic heterocycle, the pyrrole ring is susceptible to oxidation and electrophilic attack. It is particularly known to be unstable under strong acidic conditions, which can lead to polymerization or decomposition.[1][2]
-
The Benzylic-type Alcohol: The hydroxymethyl group (-CH₂OH) attached to the pyrrole ring is analogous to a benzylic alcohol. This functional group is prone to oxidation, which could convert it first to an aldehyde and then to a carboxylic acid.
-
The N-(2-fluorophenyl) Group: The electron-withdrawing nature of the fluorophenyl group can influence the electron density of the pyrrole ring, potentially modulating its susceptibility to oxidation and other reactions compared to N-alkyl or N-unsubstituted pyrroles.
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To maximize shelf-life and prevent degradation, solutions should be stored under the following conditions:
-
Temperature: Store at low temperatures, preferably ≤ -20°C for long-term storage and 2-8°C for short-term use.
-
Light: Protect from light by using amber vials or by wrapping containers in foil. Pyrrole derivatives can be photolabile, degrading upon exposure to UV or even ambient light.[3]
-
Atmosphere: For maximum stability, especially in solvents prone to forming peroxides (e.g., THF, Dioxane) or for long-term storage, it is advisable to degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4]
Q3: Which solvents are best for preparing and storing stock solutions?
A3: The choice of solvent is critical.
-
Recommended: High-purity, anhydrous aprotic solvents such as acetonitrile (ACN) and dimethyl sulfoxide (DMSO) are generally preferred for creating stock solutions for long-term storage. Acetonitrile is often the co-solvent of choice for forced degradation studies.[5]
-
Use with Caution: Protic solvents like methanol and ethanol can be used, but with caution. Methanol, in particular, has been noted to produce methoxy radical artifacts during photolytic stress studies, which could lead to misleading degradation profiles.[5]
-
Avoid: Aqueous solutions, especially those with acidic pH, should be prepared fresh and used immediately, as they are likely to cause the most significant degradation.[1][3] If aqueous buffers are required, use neutral or slightly alkaline conditions (pH 7-8) and analyze them promptly.
Q4: What are the most probable degradation pathways for this molecule?
A4: Based on its chemical structure, the most likely degradation pathways involve oxidation and hydrolysis/rearrangement, particularly under stress conditions:
-
Oxidation of the Alcohol: The primary alcohol can be oxidized to form [1-(2-fluorophenyl)-1H-pyrrol-2-yl]carbaldehyde and further to 1-(2-fluorophenyl)-1H-pyrrole-2-carboxylic acid.
-
Oxidation of the Pyrrole Ring: The electron-rich pyrrole ring can undergo oxidation, potentially leading to ring-opened products or the formation of pyrrolidinones.[4]
-
Acid-Catalyzed Polymerization: In the presence of strong acids, the pyrrole ring can protonate, lose its aromaticity, and subsequently polymerize, leading to the formation of insoluble, often colored, materials ("pyrrole black").[1]
-
Photodegradation: Exposure to light can generate reactive oxygen species (ROS) that accelerate the oxidative degradation of both the pyrrole ring and the alcohol functional group.[3][6]
Section 2: Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments.
Q: I'm observing a rapid loss of my compound in an acidic (pH < 4) aqueous buffer. What is the likely cause and how can I prevent it?
-
Causality: The pyrrole ring is highly sensitive to acidic conditions. Protonation of the ring disrupts its aromaticity, making it extremely susceptible to nucleophilic attack (by water) and polymerization. This is a well-documented characteristic of pyrrole chemistry.[1][2]
-
Solution:
-
Avoid using acidic buffers if possible.
-
If an acidic pH is necessary for your experiment, prepare the solution immediately before use and keep it on ice to slow the degradation rate.
-
For formulation or analytical studies, work in a pH range of 7.0 to 8.0, where pyrrole derivatives are generally more stable.[3]
-
Q: My clear, colorless solution of the compound turned yellow/brown after being left on the lab bench for a day. What happened?
-
Causality: The color change is a strong indicator of degradation, likely due to a combination of oxidation and photolysis. The formation of conjugated, polymeric, or oxidized species often results in chromophores that absorb in the visible spectrum.[1]
-
Solution:
-
Always store solutions in amber vials to protect them from light.
-
Minimize exposure to air. Purge the vial headspace with nitrogen or argon before sealing.
-
Prepare fresh solutions for each experiment to ensure you are working with the non-degraded compound.
-
Q: I ran a forced degradation study and see more degradation in my methanol-based sample compared to my acetonitrile-based sample under photolytic stress. Is this expected?
-
Causality: Yes, this is plausible. While both are common solvents, methanol can actively participate in photochemical reactions. It can generate methoxy radicals under UV irradiation, which can create degradation artifacts that are not representative of the molecule's intrinsic stability.[5] Acetonitrile is generally more photochemically inert.
-
Solution:
-
Prioritize acetonitrile as the co-solvent for photostability and forced degradation studies.
-
If methanol must be used, run a parallel control experiment with methanol alone under the same stress conditions to identify any solvent-derived artifacts.
-
Q: My HPLC analysis shows a new peak appearing over time, even when the sample is stored in the dark at 4°C in DMSO. What could be the issue?
-
Causality: This suggests slow degradation is occurring, most likely via oxidation. The benzylic-type alcohol and the pyrrole ring are both susceptible to oxidation by dissolved oxygen in the solvent. While DMSO is a good solvent, it is hygroscopic and can contain dissolved oxygen.
-
Solution:
-
Use high-purity, anhydrous grade DMSO.
-
Before preparing the stock solution, sparge the solvent with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
Store the stock solution under an inert atmosphere and tightly sealed at -20°C or below for better long-term stability.
-
Section 3: Key Experimental Protocol
Protocol 1: Forced Degradation Study of [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol
This protocol is designed to identify potential degradation products and establish the intrinsic stability profile of the molecule, in line with ICH guidelines.[7]
1. Materials and Stock Solution Preparation:
-
[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol
-
HPLC-grade acetonitrile (ACN) and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).
-
Class A volumetric flasks and pipettes.
-
Stock Solution: Prepare a 1.0 mg/mL stock solution of the compound in ACN. This will be your S1 stock.
2. Stress Conditions (Perform in parallel):
-
Control Sample: Dilute S1 with 50:50 ACN:water to a final concentration of 0.1 mg/mL. Store protected from light at 4°C.
-
Acid Hydrolysis: a. In a flask, mix an aliquot of S1 with 1 M HCl to achieve a final concentration of 0.1 mg/mL and a co-solvent ratio of approximately 50:50 ACN:1 M HCl. b. Incubate at 60°C for 4 hours.[8] c. Cool, and neutralize with an equimolar amount of NaOH.
-
Base Hydrolysis: a. In a flask, mix an aliquot of S1 with 1 M NaOH to achieve a final concentration of 0.1 mg/mL and a co-solvent ratio of approximately 50:50 ACN:1 M NaOH. b. Incubate at 60°C for 2 hours.[8] c. Cool, and neutralize with an equimolar amount of HCl.
-
Oxidative Degradation: a. In a flask, mix an aliquot of S1 with 6% H₂O₂ to achieve a final concentration of 0.1 mg/mL. b. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: a. Dilute S1 with 50:50 ACN:water to 0.1 mg/mL. b. Store the solution in a tightly sealed vial at 70°C for 48 hours. c. Also, place the solid compound in an oven at 70°C for 48 hours. Dissolve in ACN before analysis.
-
Photolytic Degradation (as per ICH Q1B): a. Prepare two 0.1 mg/mL solutions in 50:50 ACN:water. b. Expose one sample to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. c. Wrap the second sample (dark control) in aluminum foil and store it under the same conditions.
3. Sample Analysis:
-
Analyze all samples (control, stressed, and dark control) by a stability-indicating HPLC-UV method. A C18 column with a gradient elution of ACN and water (with 0.1% formic acid or ammonium acetate buffer) is a good starting point.
-
Use a photodiode array (PDA) detector to assess peak purity and obtain UV spectra of the parent compound and any new peaks.
-
For identification of major degradation products, LC-MS/MS analysis is recommended.
4. Data Evaluation:
-
Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed samples to the control sample.
-
Aim for 5-20% degradation to ensure that the method is not overly destructive and secondary degradation is minimized.[5] Adjust stress conditions (time, temperature, reagent concentration) if necessary.
Section 4: Data Interpretation & Visualization
Table 1: Example Stability Data Summary for [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol
The following table is a hypothetical example illustrating how to present stability data for the compound in various solvents under forced degradation conditions.
| Stress Condition | Solvent System | Duration | Temperature | % Degradation (Parent Compound) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 1 M HCl / ACN | 4 hours | 60°C | 25.2% | DP1 (Polymeric), DP2 |
| Base Hydrolysis | 1 M NaOH / ACN | 2 hours | 60°C | 15.8% | DP3 (Oxidized), DP4 |
| Oxidation | 6% H₂O₂ / ACN | 24 hours | RT | 18.5% | DP3 (Aldehyde), DP5 (Carboxylic Acid) |
| Thermal (Solution) | Water / ACN | 48 hours | 70°C | 8.9% | DP3 (Aldehyde) |
| Photolytic | Water / ACN | ICH Q1B | RT | 12.3% | DP3, DP6 (Ring-opened) |
| Control | Water / ACN | 48 hours | 4°C | < 1.0% | None Detected |
DP = Degradation Product
Visual Diagrams
The following diagrams illustrate key concepts and workflows for your stability studies.
Figure 2: A typical experimental workflow for assessing compound stability.
Figure 3: Troubleshooting decision tree for stability issues.
Section 5: References
-
Wikipedia. Pyrrole. [Link]
-
ACS Publications. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. [Link]
-
Journal of Chemical Technology and Metallurgy. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). [Link]
-
PubMed. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. [Link]
-
National Institutes of Health. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. [Link]
-
MDPI. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. [Link]
-
PubMed Central. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. [Link]
-
PubMed. (1990). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. [Link]
-
Organic Chemistry Portal. Pyrrole synthesis. [Link]
-
PubMed. (2016). The Oxidation of Pyrrole. [Link]
-
ResearchGate. (2024). Forced Degradation in Pharmaceuticals - A Regulatory Update. [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
ResearchGate. (2025). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. [Link]
-
ResearchGate. (2018). Synthesis of pyrrole and substituted pyrroles (Review). [Link]
-
MBB College. Reactions of Pyrrole. [Link]
-
Research Square. (2022). Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters. [Link]
-
PubMed. (1998). Pyrrole-2-carboxylate decarboxylase from Bacillus megaterium PYR2910, an organic-acid-requiring enzyme. [Link]
-
Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]
-
IRIS . (2022). Sustainable Synthesis of N‑Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3‑Hydroxy-2- pyrones and Amines. [Link]
-
MDPI. (2023). Degradation of Pesticides Using Semiconducting and Tetrapyrrolic Macrocyclic Photocatalysts—A Concise Review. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]
-
National Institutes of Health. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. [Link]
-
ResearchGate. (2015). Synthesis and phototoxicity of isomeric 7,9-diglutathione pyrrole adducts: Formation of reactive oxygen species and induction of lipid peroxidation. [Link]
-
MDPI. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1998). Photochemical synthesis of pyrrole derivatives by desulfurization of 2,5-dihydro-1H-pyrrole-2-thiones and [2 + 2] cycloaddition of 2,5-dihydro-1H-pyrrole-2-thiones with alkenes. [Link]
Sources
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. mbbcollege.in [mbbcollege.in]
- 3. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Oxidation of Pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. researchgate.net [researchgate.net]
- 7. jddtonline.info [jddtonline.info]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
removing impurities from crude [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol
This guide is structured as a Tier-2 Technical Support resource designed for organic chemists and process development scientists. It addresses the specific challenges of purifying [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol , a sensitive nitrogen-containing heterocycle likely synthesized via the reduction of its corresponding aldehyde.
Subject: Troubleshooting Impurity Removal in Crude [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol Ticket Priority: High (Stability Risk) Applicable Chemistry: NaBH4 Reductions, Vilsmeier-Haack Intermediates, Vonoprazan-related Scaffolds.
Diagnostic: Identify Your Impurity Profile
Before initiating a purification protocol, confirm the nature of your crude material. Pyrrole-2-methanols are notoriously "sticky" and prone to degradation.
| Symptom | Probable Cause | Diagnostic Signal (1H NMR) |
| Gummy/Sticky Solid | Borate Ester Complexation | Broad peaks, especially near the -CH2OH (approx. 4.5 ppm) and -OH signals.[1] |
| Yellow/Orange Oil | Unreacted Aldehyde (Starting Material) | Distinct singlet at ~9.5–10.0 ppm (-CHO). |
| Dark Brown/Black Tar | Polypyrrole (Oxidative Polymerization) | Broad, undefined baseline "hump" in aromatic region; loss of distinct pyrrole coupling. |
| Insoluble White Solid | Inorganic Salts | No proton signal; insoluble in CDCl3/DMSO. |
Troubleshooting Guides & Protocols
Issue A: "My product is a sticky gum and NMR peaks are broad."
Diagnosis: Boron Complexation.[2] When reducing pyrrole-2-carbaldehydes with Sodium Borohydride (NaBH4), the resulting alcohol often forms stable borate esters (B-O-C bonds). These do not easily hydrolyze with simple water washes, leading to viscous oils and lower apparent yields.
Solution: The pH-Swing Hydrolysis Standard acid quenches (HCl) are dangerous here because pyrroles polymerize rapidly in strong acid.
Protocol:
-
Dilution: Dissolve the crude reaction mixture (post-reduction) in Ethyl Acetate (EtOAc) . Avoid DCM if possible to prevent emulsion.
-
Chelation Wash: Wash the organic layer with a saturated aqueous solution of Ammonium Chloride (NH4Cl) .
-
Pro-Tip: If the gum persists, add 10% w/v Potassium Sodium Tartrate (Rochelle Salt) to the aqueous layer and stir vigorously for 30 minutes. The tartrate chelates boron more strongly than the alcohol does.
-
-
Methanol Chase: After drying (Na2SO4) and concentrating the organic layer, add Methanol (MeOH) and re-concentrate. Repeat 3 times.
Issue B: "I have 5-10% unreacted aldehyde that won't separate."
Diagnosis: Incomplete Reduction / Similar Polarity. The starting material, [1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde], often co-elutes with the alcohol product on silica gel because the polarities are frustratingly similar.
Solution: Chemoselective Bisulfite Wash This method selectively pulls the aldehyde into the aqueous phase as a water-soluble sulfonate adduct, leaving your alcohol product in the organic layer.
Protocol:
-
Preparation: Prepare a fresh 40% aqueous solution of Sodium Bisulfite (NaHSO3). Keep it cold (0–5 °C).
-
The Wash: Dissolve your crude mixture in EtOAc (10 volumes). Add the cold bisulfite solution (3 volumes).
-
Agitation: Shake vigorously for 2–3 minutes. You may see a white precipitate form at the interface (this is the bisulfite adduct).
-
Separation: Separate the layers immediately.
-
Rinse: Wash the organic layer once with brine to remove residual bisulfite, then dry over Na2SO4.
CRITICAL WARNING: Pyrroles are acid-sensitive. Sodium bisulfite is weakly acidic. Do not prolong contact time beyond 5 minutes, and keep the solution cold to prevent polymerization of the pyrrole ring.
Issue C: "The product turns black upon drying or storage."
Diagnosis: Oxidative Polymerization (Pinking/Browning). Electron-rich pyrroles are susceptible to autoxidation, especially when substituted with electron-donating groups like alkyl/hydroxymethyl. The 2-fluorophenyl group withdraws some electron density, but the risk remains.
Solution: Stabilization & Storage
-
Basicity: Ensure the final product is strictly neutral or slightly basic. Trace acid from silica gel chromatography can catalyze decomposition.
-
Action: Add 1% Triethylamine (TEA) to your chromatography eluent.
-
-
Antioxidant: For long-term storage, add 0.1% BHT (Butylated hydroxytoluene) to the oil/solid.
-
Atmosphere: Store strictly under Argon/Nitrogen at -20 °C.
Visual Workflows
Workflow 1: The Purification Decision Tree
Use this logic flow to determine the correct workup based on your crude analysis.
Caption: Decision tree for selecting the appropriate chemical workup based on impurity profile.
Workflow 2: Bisulfite Adduct Mechanism
Understanding how the aldehyde is removed without damaging the alcohol.
Caption: Chemoselective removal of aldehyde impurities via bisulfite adduct formation.
Quantitative Data: Solvent Selection Guide
Choosing the right solvent for extraction and crystallization is critical for yield.
| Solvent System | Suitability | Notes |
| Ethyl Acetate / Hexane | High | Best for crystallization. The fluorophenyl group adds lipophilicity, allowing precipitation from non-polar solvents. |
| Dichloromethane (DCM) | Moderate | Good solubility, but prone to emulsions during aqueous washes. Avoid for bisulfite steps. |
| Methanol | Low (Extraction) | High (Workup) . Essential for removing boron (as trimethyl borate). |
| Diethyl Ether | Moderate | Good for precipitation, but high evaporation rate can lead to crusting/oiling out. |
Frequently Asked Questions (FAQ)
Q: Can I use steam distillation to purify this? A: No. While some simple pyrroles are steam volatile, your compound has a heavy 2-fluorophenyl group and a polar hydroxyl group. The boiling point is likely >300°C. Steam distillation will likely result in thermal decomposition (tarring).
Q: I see a "double spot" on TLC. Is it an isomer? A: It is possible, but unlikely if you started with pure 1-(2-fluorophenyl)pyrrole. A "double spot" often indicates:
-
Rotamers: The bulky 2-fluorophenyl group might have restricted rotation (atropisomerism), though usually fast at RT.
-
Borate Ester: The borate complex runs differently than the free alcohol. Try the Methanol Chase (Protocol A) and run TLC again.
Q: Is this the same as the Vonoprazan intermediate? A: Close, but verify regiochemistry. Vonoprazan intermediates are typically 5 -(2-fluorophenyl)-1H-pyrrole-3-derivatives (C-substituted). Your compound is specified as 1 -(2-fluorophenyl)... (N-substituted). The purification chemistry (acidity/boron issues) is identical, but the physical properties (melting point) will differ.
References
-
Sodium Borohydride Reduction Workups
- Topic: Hydrolysis of borate esters using Ammonium Chloride and Rochelle Salt.
- Source: Master Organic Chemistry. "Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry."
-
URL:[Link]
-
Aldehyde Purification (Bisulfite Method)
- Topic: Chemoselective removal of aldehydes
- Source:Journal of Visualized Experiments (JoVE). "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol."
-
URL:[Link]
-
Pyrrole Chemistry & Vonoprazan Intermediates
-
Vonoprazan Synthetic Route Context
- Topic: Describes the C-aryl vs N-aryl regiochemistry and reduction steps for similar fluorophenyl-pyrrole scaffolds.
- Source:Journal of Organic Chemistry.
-
URL:[Link]
Sources
- 1. CN113549054A - Vonoprazan fumarate intermediate and preparation method thereof - Google Patents [patents.google.com]
- 2. Unravelling the underlying mechanism of the reduction of aldehydes/ketones with metal borohydride in an aprotic solvent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. CN111233835A - Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl) -1H-pyrrole-3-formaldehyde - Google Patents [patents.google.com]
- 4. CN106187852A - A kind of preparation method of Vonoprazan fumarate intermediate - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CN113896655A - Synthetic method of Vonoprazan intermediate - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. (5-(2-Fluorophenyl)-1H-pyrrol-3-yl)methanol | CAS No- 881674-58-4 [chemicea.com]
- 9. Preparation method of vonoprazan fumarate intermediate namely 5-(2-fluorophenyl)-1H-pyrrole-3-methanal - Eureka | Patsnap [eureka.patsnap.com]
Validation & Comparative
This guide provides a comprehensive framework for assessing the in vitro efficacy of the novel compound, [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol. The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.[1][2][3] The introduction of a fluorophenyl group to this versatile heterocycle is a strategic design element, as fluorine substitution can significantly enhance metabolic stability, binding affinity, and overall pharmacological profiles. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for a rigorous preclinical evaluation of this promising compound.
Rationale and Strategic Context
The 1-(2-fluorophenyl)-1H-pyrrole moiety is a key structural feature in modern pharmaceuticals. For instance, a related compound, 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, is a critical intermediate in the synthesis of Vonoprazan, a potassium-competitive acid blocker used for treating acid-related gastrointestinal disorders.[4][5] This precedent underscores the therapeutic potential inherent in this chemical scaffold. The focus of this guide, [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol, represents a novel variation with the potential for distinct biological activities. Our objective is to systematically explore its potential as both an antifungal and an anticancer agent through a series of well-defined in vitro assays.
Comparative Efficacy Analysis: A Multi-faceted Approach
To contextualize the efficacy of [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol (referred to as FPPM hereafter), a carefully selected panel of comparator compounds is essential. This allows for a nuanced understanding of its potency and selectivity.
Table 1: Comparator Compounds for In Vitro Efficacy Studies
| Compound Class | Compound Name | Rationale for Inclusion | Primary Efficacy Metric |
| Lead Compound | [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol (FPPM) | Novel compound with potential biological activity. | MIC, IC50 |
| Antifungal Control | Fluconazole | A widely used azole antifungal agent for comparison of potency. | MIC |
| Structural Analog (Antifungal) | [1-phenyl-1H-pyrrol-2-yl]methanol | To assess the contribution of the fluorine substituent to antifungal activity. | MIC |
| Anticancer Control | Doxorubicin | A standard chemotherapeutic agent for benchmarking cytotoxic potency. | IC50 |
| Structural Analog (Anticancer) | 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde | A structurally related pyrrole derivative to explore structure-activity relationships. | IC50 |
Experimental Design: A Step-by-Step Guide to In Vitro Evaluation
A robust in vitro evaluation hinges on the meticulous execution of standardized assays. This section provides detailed protocols for assessing the antifungal and anticancer properties of FPPM.
Antifungal Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]
Caption: Workflow for MIC determination.
-
Compound Preparation: Prepare a stock solution of FPPM and comparator compounds in dimethyl sulfoxide (DMSO). Perform a two-fold serial dilution in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculum Preparation: Culture fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305) on Sabouraud Dextrose Agar. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute the suspension in RPMI 1640 to achieve a final concentration of approximately 0.5-2.5 x 103 CFU/mL.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive (fungi only) and negative (medium only) controls.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the absorbance at 600 nm.
Table 2: Hypothetical Antifungal Efficacy Data (MIC in µg/mL)
| Compound | Candida albicans | Aspergillus fumigatus |
| FPPM | 8 | 16 |
| Fluconazole | 2 | >64 |
| [1-phenyl-1H-pyrrol-2-yl]methanol | 32 | 64 |
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability.[7] It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[8]
Caption: Workflow for MTT cytotoxicity assay.
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of FPPM and comparator compounds for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Table 3: Hypothetical Cytotoxicity Data (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HEK293 (Non-cancerous) | Selectivity Index (SI) * |
| FPPM | 15 | 25 | >100 | >6.7 (for MCF-7) |
| Doxorubicin | 0.5 | 0.8 | 5 | 10 (for MCF-7) |
| 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde | 50 | 75 | >100 | >2 (for MCF-7) |
*Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancer cells
Mechanistic Insights: Exploring the "Why"
While efficacy data is crucial, understanding the underlying mechanism of action provides a deeper level of scientific validation. Based on the initial screening results, further mechanistic studies can be pursued.
Caption: Potential mechanisms of action for FPPM.
Should the initial screening reveal significant activity, follow-up assays could include:
-
For Antifungal Activity: Ergosterol quantification assays, cell wall stress assays (e.g., with calcofluor white), and mitochondrial membrane potential assays.
-
For Anticancer Activity: Caspase activity assays to confirm apoptosis, flow cytometry for cell cycle analysis, and western blotting to investigate key signaling proteins.
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to evaluate the in vitro efficacy of [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol. By employing standardized assays and appropriate comparators, researchers can generate robust and reproducible data to ascertain the potential of this novel compound as a therapeutic agent. Positive outcomes from these in vitro studies would provide a strong rationale for advancing FPPM to further preclinical development, including in vivo efficacy and safety studies. The inherent versatility of the pyrrole scaffold, combined with the strategic incorporation of a fluorophenyl moiety, positions this compound as a promising candidate for further investigation in the fields of mycology and oncology.
References
-
Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. (2021). Scientific Reports. [Link]
-
Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. (2023). Molecules. [Link]
-
Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (2016). Journal of the Chilean Chemical Society. [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2022). Molecules. [Link]
-
Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. (2023). Biological and Molecular Chemistry. [Link]
- Synthesis method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde. (2019).
-
Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2023). Molecules. [Link]
-
Evaluation of the Antifungal Activity of Polysubstituted Cyclic 1,2-Diketones against Colletotrichum gloeosporioides. (2023). Journal of Fungi. [Link]
-
Antifungal activity of a novel synthetic polymer M451 against phytopathogens. (2023). Frontiers in Microbiology. [Link]
-
Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). (2022). ACS Omega. [Link]
-
Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo. (2015). PLOS ONE. [Link]
-
Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. (2022). Molecules. [Link]
-
Studies of Novel Pyrrole and their Biological Studies. (2014). International Journal for Pharmaceutical Research Scholars. [Link]
-
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). RSC Advances. [Link]
-
Synthesis and molecular modeling studies of novel pyrrole analogs as antimycobacterial agents. (2016). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Bioactive pyrrole-based compounds with target selectivity. (2020). European Journal of Medicinal Chemistry. [Link]
-
Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2022). International Journal of Molecular Sciences. [Link]
-
1-(5-(2-Fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine | CAS 1610043-62-3. (n.d.). Veeprho. [Link]
-
Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). (2012). Journal of Medicinal Chemistry. [Link]
-
Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. (2023). Molecules. [Link]
-
Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. (2023). RSC Advances. [Link]
Sources
- 1. Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Bioactive pyrrole-based compounds with target selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN116178239B - Synthesis method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents [patents.google.com]
- 5. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (5-(2-Fluorophenyl)-1H-pyrrol-3-yl)methanol | CAS No- 881674-58-4 [chemicea.com]
- 7. Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo | PLOS One [journals.plos.org]
- 8. Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Journey: The Characterization of [1-(2-Fluorophenyl)-1H-pyrrol-2-yl]methanol and Its Synthetic Precursors
In the landscape of modern drug discovery and materials science, the synthesis and characterization of novel heterocyclic compounds are of paramount importance. Pyrrole-containing molecules, in particular, are scaffolds of significant interest due to their diverse biological activities and unique photophysical properties. This guide provides a detailed spectroscopic comparison of [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol and its key precursors, offering researchers a comprehensive reference for identifying these compounds and understanding their structural nuances.
This technical guide will navigate the synthetic pathway from 1-(2-fluorophenyl)-1H-pyrrole to the target alcohol, elucidating the characteristic spectroscopic fingerprints at each stage. By examining the transformations through the lenses of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we will highlight the key spectral changes that signify successful chemical conversions.
The Synthetic Pathway: A Three-Step Approach
The synthesis of [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol is logically approached through a three-step sequence, starting with the construction of the N-arylpyrrole core, followed by functionalization and subsequent reduction.
Figure 1: Synthetic route to [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol.
This synthetic strategy is logical and relies on well-established organic reactions. The Paal-Knorr synthesis is a classic method for forming pyrrole rings[1]. The Vilsmeier-Haack reaction is a standard procedure for the formylation of electron-rich aromatic rings like pyrrole[2]. Finally, the reduction of the aldehyde to a primary alcohol is efficiently achieved using a mild reducing agent such as sodium borohydride[3][4].
Spectroscopic Comparison: A Detailed Analysis
Precursor 1: 1-(2-Fluorophenyl)-1H-pyrrole
The initial precursor, 1-(2-fluorophenyl)-1H-pyrrole, is the foundational N-aryl pyrrole. Its spectroscopic data provides a baseline for understanding the impact of subsequent functionalization.
Table 1: Spectroscopic Data for 1-(2-Fluorophenyl)-1H-pyrrole
| Spectroscopic Technique | Expected Key Features |
| ¹H NMR | - Multiplets for the 2-fluorophenyl protons (approx. δ 7.2-7.6 ppm).- Two distinct multiplets for the pyrrole protons (α-protons at C2/C5 and β-protons at C3/C4, approx. δ 6.3 and 6.8 ppm). Due to the C2v symmetry of the pyrrole ring itself, the protons at C2 and C5, and at C3 and C4, are chemically equivalent in unsubstituted pyrrole. However, the 2-fluorophenyl group breaks this symmetry. |
| ¹³C NMR | - Signals for the 2-fluorophenyl carbons, with the carbon bearing the fluorine showing a large C-F coupling constant.- Signals for the pyrrole carbons (α-carbons approx. δ 120 ppm, β-carbons approx. δ 110 ppm). |
| IR (cm⁻¹) | - Aromatic C-H stretching (~3100-3000 cm⁻¹).- C=C stretching of the aromatic rings (~1600-1450 cm⁻¹).- Strong C-F stretching band (~1250-1100 cm⁻¹). |
| Mass Spec (m/z) | - Molecular ion peak (M⁺) corresponding to the molecular weight of C₁₀H₈FN (161.18 g/mol ).- Fragmentation pattern showing loss of HCN and other characteristic fragments of the pyrrole and fluorophenyl rings. |
Precursor 2: 1-(2-Fluorophenyl)-1H-pyrrole-2-carbaldehyde
The introduction of a formyl group at the 2-position of the pyrrole ring via the Vilsmeier-Haack reaction significantly alters the spectroscopic landscape. This powerful electron-withdrawing group deshields the adjacent protons and carbons.
Table 2: Spectroscopic Data for 1-(2-Fluorophenyl)-1H-pyrrole-2-carbaldehyde
| Spectroscopic Technique | Expected Key Features |
| ¹H NMR | - A downfield singlet for the aldehyde proton (CHO) (approx. δ 9.5-10.0 ppm).- Deshielding of the pyrrole protons, particularly H5, due to the anisotropic effect of the carbonyl group.- The pyrrole protons will now all be chemically distinct, giving rise to three separate signals.- Multiplets for the 2-fluorophenyl protons. |
| ¹³C NMR | - A downfield signal for the aldehyde carbonyl carbon (approx. δ 180-190 ppm).- Deshielding of the pyrrole carbons, especially C2 and C3.- Signals for the 2-fluorophenyl carbons. |
| IR (cm⁻¹) | - A strong C=O stretching band for the aldehyde (~1670-1690 cm⁻¹).- Aromatic C-H stretching (~3100-3000 cm⁻¹).- C=C stretching of the aromatic rings (~1600-1450 cm⁻¹).- Strong C-F stretching band (~1250-1100 cm⁻¹). |
| Mass Spec (m/z) | - Molecular ion peak (M⁺) corresponding to the molecular weight of C₁₁H₈FNO (189.19 g/mol ).- A prominent fragment corresponding to the loss of the formyl group (M-29). |
Final Product: [1-(2-Fluorophenyl)-1H-pyrrol-2-yl]methanol
The final step involves the reduction of the aldehyde to a primary alcohol. This transformation is clearly evidenced by the appearance of new signals in both the NMR and IR spectra and the disappearance of the aldehyde signals.
Table 3: Spectroscopic Data for [1-(2-Fluorophenyl)-1H-pyrrol-2-yl]methanol
| Spectroscopic Technique | Expected Key Features |
| ¹H NMR | - Disappearance of the aldehyde proton signal.- Appearance of a broad singlet for the hydroxyl proton (OH), the chemical shift of which is concentration and solvent dependent.- Appearance of a singlet or doublet for the methylene protons (CH₂OH) (approx. δ 4.5-4.7 ppm).- The pyrrole protons will remain chemically distinct.- Multiplets for the 2-fluorophenyl protons. |
| ¹³C NMR | - Disappearance of the aldehyde carbonyl carbon signal.- Appearance of a signal for the methylene carbon (CH₂OH) (approx. δ 55-65 ppm).- Signals for the pyrrole and 2-fluorophenyl carbons. |
| IR (cm⁻¹) | - Disappearance of the aldehyde C=O stretching band.- Appearance of a broad O-H stretching band (~3200-3500 cm⁻¹).- Appearance of a C-O stretching band (~1000-1100 cm⁻¹).- Aromatic C-H stretching (~3100-3000 cm⁻¹).- C=C stretching of the aromatic rings (~1600-1450 cm⁻¹).- Strong C-F stretching band (~1250-1100 cm⁻¹). |
| Mass Spec (m/z) | - Molecular ion peak (M⁺) corresponding to the molecular weight of C₁₁H₁₀FNO (191.20 g/mol ).- A prominent fragment corresponding to the loss of the hydroxymethyl group (M-31). |
Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic analysis, the following detailed protocols are provided.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Figure 2: Standard workflow for NMR spectroscopic analysis.
Causality behind Experimental Choices: The choice of a high-field NMR spectrometer (400 MHz or higher) is crucial for achieving good signal dispersion, which is particularly important for resolving the complex multiplets of the aromatic protons. Deuterated chloroform (CDCl₃) is a common solvent for its ability to dissolve a wide range of organic compounds and its single deuterium signal that does not interfere with the analyte's spectrum. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Figure 3: Standard workflow for FT-IR spectroscopic analysis.
Causality behind Experimental Choices: The use of a background scan is essential to obtain a clean spectrum of the sample by removing interference from atmospheric gases. A resolution of 4 cm⁻¹ is generally sufficient to resolve the characteristic vibrational bands of organic molecules. Co-adding multiple scans improves the signal-to-noise ratio, resulting in a higher quality spectrum.
Mass Spectrometry (MS)
Figure 4: Standard workflow for Mass Spectrometric analysis.
Causality behind Experimental Choices: Electron Impact (EI) is a common ionization technique for relatively small, volatile molecules and typically provides detailed fragmentation patterns that are useful for structural elucidation. Electrospray Ionization (ESI) is a softer ionization technique that is well-suited for less volatile or thermally labile compounds and often results in a prominent molecular ion peak.
Conclusion
The spectroscopic comparison of [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol and its precursors provides a clear and logical progression of spectral changes that directly correlate with the chemical transformations occurring at each synthetic step. By understanding these characteristic spectroscopic fingerprints, researchers can confidently monitor the progress of their reactions and verify the identity and purity of their target compounds. This guide serves as a valuable resource for scientists and professionals in the field of drug development and materials science, enabling more efficient and accurate synthesis and characterization of novel pyrrole derivatives.
References
-
Paal, C. Synthese von Thiophen- und Pyrrolderivaten. Ber. Dtsch. Chem. Ges.1885 , 18 (1), 367–371. [Link]
- Jones, R. A.; Bean, G. P. The Chemistry of Pyrroles; Academic Press: London, 1977.
- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons, 2014.
- Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning, 2014.
-
Marckwald, W. Ueber die Vilsmeier'sche Reaktion. Ber. Dtsch. Chem. Ges.1897 , 30 (2), 1431–1434. [Link]
- Carruthers, W.; Coldham, I. Modern Methods of Organic Synthesis, 4th ed.; Cambridge University Press, 2004.
-
Brown, H. C.; Krishnamurthy, S. Boranes for organic reductions—A forty-year odyssey. Tetrahedron1979 , 35 (5), 567–607. [Link]
-
Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Chemguide. THE REDUCTION OF ALDEHYDES AND KETONES. [Link]
-
Wikipedia. Paal–Knorr synthesis. [Link]
-
ResearchGate. ¹H NMR spectra of 1H‐pyrrole (1) in different solvents.[Link]
-
Koca, İ.; Yıldırım, İ. Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Org. Commun.2012 , 5 (3), 135-142. [Link]
-
PubChem. Pyrrole-2-carboxaldehyde. [Link]
-
The Good Scents Company. 2-formyl pyrrole. [Link]
-
NIST WebBook. 1H-Pyrrole-2-carboxaldehyde. [Link]
-
National Center for Biotechnology Information. (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone. [Link]
-
eCampusOntario Pressbooks. 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]
-
RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Link]
-
The Reductive Power of Sodium Borohydride: Transforming Aldehydes and Ketones. The Reductive Power of Sodium Borohydride: Transforming Aldehydes and Ketones. [Link]
-
National Center for Biotechnology Information. 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole. [Link]
-
NIST WebBook. 1H-Pyrrole-2-carboxaldehyde. [Link]
Sources
A Head-to-Head Comparison of Catalysts for N-Arylation of Pyrroles: A Guide for Researchers
The N-aryl pyrrole motif is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The efficient construction of the N-aryl bond is therefore a critical transformation for researchers in these fields. This guide provides an in-depth, head-to-head comparison of the leading catalytic systems for the N-arylation of pyrroles, offering experimental data, mechanistic insights, and practical protocols to aid in catalyst selection and reaction optimization.
The Strategic Importance of N-Aryl Pyrroles
N-arylated pyrroles are integral components of a wide array of biologically active compounds and natural products.[1][2] Their synthesis has been a focal point of extensive research, leading to the development of various synthetic protocols. Among these, transition-metal-catalyzed cross-coupling reactions have emerged as the most powerful and versatile methods, offering milder reaction conditions and excellent product yields compared to classical methods.[1][2] This guide will focus on the two most prominent classes of catalysts for this transformation: copper-based and palladium-based systems.
Copper-Catalyzed N-Arylation: The Workhorse of the Ullmann Condensation
Copper-catalyzed N-arylation of pyrroles, a modification of the classic Ullmann condensation, is a widely employed method due to the low cost and low toxicity of copper catalysts.[1][2] These reactions typically involve the coupling of a pyrrole with an aryl halide in the presence of a copper catalyst and a base.
Ligand-Free Copper Catalysis: Simplicity and Economy
In its simplest form, the N-arylation of pyrroles can be achieved using a copper salt as a catalyst without the need for an additional ligand. These ligand-free systems are attractive due to their operational simplicity and cost-effectiveness.
A simple and inexpensive ligand-free, copper-catalyzed N-arylation of pyrrole with aryl iodides has been developed, affording N-arylated products in moderate to excellent yields.[3] The catalyst loading is relatively low (5 mol%), and the system is stable in air.[3]
Key Characteristics of Ligand-Free Copper Systems:
-
Catalysts: Commonly used catalysts include CuI, CuO, CuSO₄, and copper powder.
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the order I > Br >> Cl, with aryl iodides and bromides being the most effective coupling partners.
-
Reaction Conditions: These reactions often require elevated temperatures (typically >100 °C) and polar aprotic solvents such as DMF or DMSO.
-
Bases: Strong inorganic bases like K₂CO₃, Cs₂CO₃, or NaOH are commonly used.
Ligand-Promoted Copper Catalysis: Enhancing Reactivity and Scope
The introduction of ligands to the copper catalytic system significantly enhances the reaction's scope and efficiency, often allowing for lower reaction temperatures and the use of less reactive aryl bromides and even chlorides. Diamine ligands, in particular, have proven to be highly effective in promoting the copper-catalyzed N-arylation of a variety of nitrogen heterocycles, including pyrroles.[4][5][6]
The coupling of either aryl iodides or aryl bromides with common nitrogen heterocycles like pyrroles can be successfully performed in good yield with catalysts derived from diamine ligands and CuI.[6] These conditions are tolerant of a wide range of functional groups.[6]
Advantages of Diamine Ligands:
-
Increased Catalytic Activity: Diamine ligands accelerate the catalytic cycle, leading to higher yields and shorter reaction times.
-
Broader Substrate Scope: They enable the use of a wider range of aryl halides, including electron-rich and sterically hindered substrates.
-
Milder Reaction Conditions: Reactions can often be conducted at lower temperatures compared to ligand-free systems.
Mechanistic Considerations: The Ullmann Catalytic Cycle
The generally accepted mechanism for the copper-catalyzed N-arylation of pyrroles involves a Cu(I)/Cu(III) catalytic cycle.
Figure 1: Proposed catalytic cycle for the copper-catalyzed N-arylation of pyrroles.
The cycle is initiated by the reaction of the Cu(I) catalyst with the deprotonated pyrrole to form a copper pyrrolide intermediate. Oxidative addition of the aryl halide to this intermediate generates a Cu(III) species, which then undergoes reductive elimination to furnish the N-aryl pyrrole product and regenerate the active Cu(I) catalyst.
Palladium-Catalyzed N-Arylation: The Power of Buchwald-Hartwig Amination
Palladium-catalyzed Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, and its application to the N-arylation of pyrroles offers a powerful alternative to copper-based systems. These reactions are often characterized by their high efficiency, broad substrate scope, and tolerance of a wide array of functional groups.
A mild and efficient method for the arylation of N-H heteroarenes, including pyrroles, has been developed using a low-loading of a Pd/keYPhos catalyst (0.8 mol%).[7] This approach utilizes inexpensive and structurally diverse aryl chlorides as electrophiles.[7][8]
Key Features of Palladium-Catalyzed Systems:
-
Catalysts and Ligands: These systems typically consist of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand. Ligands such as keYPhos, XPhos, and SPhos have proven to be highly effective.[7] N-heterocyclic carbene (NHC) ligands have also been successfully employed.[9]
-
Aryl Halide Reactivity: A significant advantage of modern palladium catalysts is their ability to activate less reactive aryl chlorides and even tosylates, in addition to aryl bromides and iodides.[7]
-
Reaction Conditions: Buchwald-Hartwig aminations are often performed under milder conditions than Ullmann reactions, with some systems operating at or near room temperature.
-
Bases: Strong, non-nucleophilic bases such as NaOt-Bu, KOt-Bu, or LiHMDS are typically required.
Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle
The catalytic cycle for the Buchwald-Hartwig amination is well-established and proceeds through a Pd(0)/Pd(II) pathway.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Copper-catalyzed N-arylation of pyrroles: an overview - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 6. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. N-Heterocyclic carbene-palladium catalysts for the direct arylation of pyrrole derivatives with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of the starting materials for [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol synthesis
<A>
A Comparative Guide to Starting Materials for [1-(2-Fluorophenyl)-1H-pyrrol-2-yl]methanol Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol is a crucial building block in the synthesis of various biologically active molecules. Its structural motif is found in compounds targeting a range of therapeutic areas. The efficiency of its synthesis is therefore of significant interest. This guide will compare two primary synthetic strategies, beginning from distinct starting material classes:
-
Strategy A: N-Arylation of a Pre-functionalized Pyrrole. This convergent approach involves coupling an aryl group to a pyrrole ring that already contains the required 2-methanol or a precursor functional group.
-
Strategy B: Pyrrole Ring Formation. This linear approach constructs the 1-(2-fluorophenyl)pyrrole core from acyclic precursors.
Each strategy presents unique advantages and challenges related to starting material availability, reaction conditions, and overall yield.
Strategy A: N-Arylation of a Pre-functionalized Pyrrole
This strategy is arguably the most common, leveraging the commercial availability of functionalized pyrroles. The key transformation is the formation of the N-aryl bond, typically achieved via copper- or palladium-catalyzed cross-coupling reactions.
Starting Material Focus: Pyrrole-2-carboxaldehyde & Pyrrole-2-carboxylates
The most logical precursors are pyrrole-2-carboxaldehyde or esters of pyrrole-2-carboxylic acid.[1][2] These materials are widely available and provide a direct handle for the final reduction to the target alcohol.
-
Pyrrole-2-carboxaldehyde: This is an ideal starting material as it only requires a single reduction step after the N-arylation. It can be synthesized via the Vilsmeier-Haack reaction from pyrrole.[3]
-
Methyl or Ethyl Pyrrole-2-carboxylate: These esters are also excellent starting points.[1][4] The ester functionality is stable to many coupling conditions and can be readily reduced to the alcohol.
The choice between these two often comes down to the specific conditions of the N-arylation step and commercial availability.
Methodology: Ullmann and Buchwald-Hartwig Couplings
The core of this strategy is the N-arylation of the pyrrole nitrogen with a 2-fluorophenyl group.
-
Ullmann Condensation: This classic copper-catalyzed reaction is a workhorse for N-arylation.[5][6] It typically involves reacting the pyrrole derivative with an aryl halide (e.g., 2-fluoroiodobenzene or 2-fluorobromobenzene) in the presence of a copper(I) salt (like CuI) and a base (e.g., K₂CO₃ or Cs₂CO₃) at elevated temperatures.[5][6] The addition of a ligand, such as L-proline or a diamine, can significantly improve yields and lower reaction temperatures.[7][8][9]
-
Buchwald-Hartwig Amination: A palladium-catalyzed alternative that has gained prominence due to its often milder conditions and broader substrate scope.[10][11] This reaction couples the pyrrole with an aryl halide or triflate using a palladium catalyst and a suitable phosphine ligand.
Causality Behind Experimental Choices: The choice between copper and palladium catalysis often depends on cost, catalyst sensitivity, and desired functional group tolerance. Copper catalysis is generally less expensive, but palladium systems can offer higher turnover numbers and operate at lower temperatures. The ligand is crucial in both systems; it stabilizes the metal center and facilitates the reductive elimination step that forms the C-N bond. The base is required to deprotonate the pyrrole nitrogen, making it nucleophilic.
Workflow & Representative Protocol
Below is a general workflow for Strategy A, followed by a representative experimental protocol derived from the principles of Ullmann-type couplings.
Caption: General workflow for Strategy A.
Representative Protocol: Copper-Catalyzed N-Arylation and Subsequent Reduction
-
N-Arylation: To a sealed tube, add methyl 1H-pyrrole-2-carboxylate (1.0 eq), 1-fluoro-2-iodobenzene (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq). Add anhydrous DMSO as the solvent. Purge the tube with argon and seal. Heat the reaction mixture at 90-110 °C for 12-24 hours, monitoring by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield methyl 1-(2-fluorophenyl)-1H-pyrrole-2-carboxylate.
-
Reduction: Dissolve the purified ester in anhydrous THF and cool to 0 °C in an ice bath. Add lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise. Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the sequential slow addition of water, 15% NaOH solution, and water again. Filter the resulting solids and wash thoroughly with ethyl acetate. Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate to yield [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol.
Data Summary: Strategy A
| Starting Material | Coupling Method | Catalyst/Ligand | Typical Yield (Arylation) | Key Considerations |
| Pyrrole-2-carboxaldehyde | Ullmann | CuI / L-Proline | Good to Excellent | Aldehyde may be sensitive to some harsh conditions. |
| Methyl Pyrrole-2-carboxylate | Ullmann | CuI / Diamine | Good to Excellent | Robust starting material; requires separate reduction step. |
| Pyrrole-2-carboxaldehyde | Buchwald-Hartwig | Pd(OAc)₂ / Phosphine | Good to Excellent | Milder conditions, but higher catalyst cost. |
Strategy B: Pyrrole Ring Formation (Paal-Knorr Synthesis)
This classical approach builds the pyrrole ring from acyclic precursors, installing the N-aryl group in the process. The Paal-Knorr synthesis is the most prominent example, involving the condensation of a 1,4-dicarbonyl compound with a primary amine.[12][13][14][15]
Starting Material Focus: 2,5-Dimethoxytetrahydrofuran & 2-Fluoroaniline
-
1,4-Dicarbonyl Precursor: The most convenient synthetic equivalent for the parent 1,4-dicarbonyl needed for an unsubstituted pyrrole ring is 2,5-dimethoxytetrahydrofuran . This cyclic acetal readily hydrolyzes in situ under acidic conditions to generate succinaldehyde.
-
Amine Source: 2-Fluoroaniline serves as the source of the nitrogen and the 2-fluorophenyl group.
Both starting materials are commercially available and relatively inexpensive.
Methodology: Paal-Knorr Pyrrole Synthesis
The reaction mechanism involves the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to succinaldehyde.[16] The primary amine (2-fluoroaniline) then condenses with both carbonyl groups, followed by cyclization and dehydration to form the aromatic pyrrole ring.[16] This reaction is typically carried out in a protic solvent like acetic acid or ethanol, which also serves as the catalyst.
Causality Behind Experimental Choices: Acetic acid is an ideal solvent as it is acidic enough to catalyze both the hydrolysis of the acetal and the subsequent dehydration steps of the condensation, but it is not so harsh as to cause significant side reactions. The reaction is driven to completion by the formation of the stable aromatic pyrrole ring. This method constructs the core N-arylpyrrole structure in a single step.
Workflow & Representative Protocol
The subsequent steps involve introducing the C2-hydroxymethyl group, which adds steps compared to Strategy A. This typically requires formylation (e.g., Vilsmeier-Haack reaction) followed by reduction.
Caption: General workflow for Strategy B.
Representative Protocol: Paal-Knorr Synthesis and Subsequent Functionalization
-
Paal-Knorr Synthesis: In a round-bottom flask, combine 2-fluoroaniline (1.0 eq) and 2,5-dimethoxytetrahydrofuran (1.05 eq) in glacial acetic acid. Heat the mixture to reflux (around 118 °C) for 1-2 hours. Monitor the reaction by TLC. After cooling, pour the reaction mixture into a beaker of ice water and neutralize with a saturated sodium bicarbonate solution. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude 1-(2-fluorophenyl)-1H-pyrrole by column chromatography or distillation.
-
Formylation: Cool a solution of anhydrous DMF (3.0 eq) to 0 °C and add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise. Stir for 30 minutes. Then, add a solution of 1-(2-fluorophenyl)-1H-pyrrole (1.0 eq) in DMF dropwise, maintaining the temperature at 0 °C. After the addition, allow the mixture to stir at room temperature for 1-2 hours. Pour the reaction mixture onto ice and neutralize with aqueous NaOH. Extract the product, wash, dry, and purify by chromatography to obtain 1-(2-fluorophenyl)-1H-pyrrole-2-carboxaldehyde.
-
Reduction: Reduce the resulting aldehyde to the target alcohol using sodium borohydride (NaBH₄) in methanol or ethanol, following a standard reduction protocol.
Comparative Analysis
| Feature | Strategy A (N-Arylation) | Strategy B (Paal-Knorr) | Senior Scientist's Insight |
| Starting Materials | Pyrrole-2-carboxaldehyde/carboxylate, 2-fluoroaryl halide | 2,5-Dimethoxytetrahydrofuran, 2-fluoroaniline | Strategy B uses more fundamental and generally cheaper starting materials. However, the aryl halides for Strategy A are also readily available. |
| Number of Steps | 2 steps (Coupling, Reduction) | 3 steps (Ring Formation, Formylation, Reduction) | Strategy A is more convergent and efficient in terms of step count. |
| Key Challenge | Optimizing the C-N cross-coupling reaction; potential catalyst cost and sensitivity. | Regioselectivity of the formylation step (C2 vs. C3); handling of Vilsmeier reagent. | The C-N coupling in Strategy A can be challenging to optimize for a new substrate, whereas the Paal-Knorr and Vilsmeier reactions are generally robust and high-yielding. |
| Overall Yield | Can be very high if coupling is efficient. | Typically good, as each step is generally high-yielding. | Overall yields are often comparable, but Strategy A has a higher potential ceiling with one fewer step. |
| Scalability | Potentially limited by catalyst cost/loading and purification of the coupled intermediate. | Generally very scalable; classic, robust reactions with no expensive catalysts. | For large-scale industrial production, the cost-effectiveness and robustness of Strategy B make it highly attractive, despite the extra step. |
| Versatility | Excellent. A wide variety of substituted pyrroles and aryl partners can be used. | Good. The amine component can be varied, but the pyrrole substitution pattern is fixed by the dicarbonyl. | Strategy A is superior for generating a library of analogs for structure-activity relationship (SAR) studies due to its modularity. |
Conclusion and Recommendations
The choice between these two synthetic strategies depends heavily on the specific goals of the research.
For rapid, lab-scale synthesis and analog generation (medicinal chemistry): Strategy A (N-Arylation) is recommended. Its convergent nature and modularity allow for the quick assembly of different analogs from a common intermediate. The higher cost of catalysts is often acceptable at this scale.
For large-scale, cost-effective production (process development): Strategy B (Paal-Knorr Synthesis) is the superior choice. It utilizes cheaper, more fundamental starting materials and employs robust, well-understood reactions that are amenable to scale-up. The additional step is offset by the lower overall cost and operational simplicity.
Both routes are reliable and have been validated in the literature for producing N-aryl pyrroles. The optimal choice is a strategic decision based on a careful evaluation of cost, scale, and the desired structural diversity.
References
- This guide synthesizes information from multiple sources, but no direct source was used for this specific introductory text.
-
National Center for Biotechnology Information. (n.d.). Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. PMC. [Link]
-
Walter, H. (2008). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Zeitschrift für Naturforschung B, 63(3), 351–362. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.
-
Cai, C., et al. (n.d.). N-Heterocyclic carbene–palladium catalysts for the direct arylation of pyrrole derivatives with aryl chlorides. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
- Google Patents. (n.d.). Synthesis method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.
-
MDPI. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. [Link]
-
MDPI. (n.d.). Copper-Catalyzed N-Arylation of Pyranoquinolinones with Boronic Acids at Room Temperature without Ligand. [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]
-
Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. [Link]
-
RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. [Link]
-
ResearchGate. (n.d.). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. [Link]
-
National Center for Biotechnology Information. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. PMC. [Link]
-
ResearchGate. (n.d.). Scheme 4. Arylation of pyrrole derivatives. [Link]
-
MBB College. (n.d.). Paal-Knorr Synthesis. [Link]
-
Semantic Scholar. (n.d.). l-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. [Link]
-
ResearchGate. (2010). New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. [Link]
-
Current World Environment. (n.d.). Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/-phenyl) pyrazolyl] pyrroles. [Link]
-
Macquarie University. (2007). An Ullmann coupling of aryl iodides and amines using an air-stable diazaphospholane ligand. [Link]
-
Royal Society of Chemistry. (2021). Direct C2-arylation of N-acyl pyrroles with aryl halides under palladium catalysis. [Link]
-
National Center for Biotechnology Information. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC. [Link]
-
Patsnap Eureka. (2016). Preparation method of vonoprazan fumarate intermediate namely 5-(2-fluorophenyl)-1H-pyrrole-3-methanal. [Link]
-
YouTube. (2020). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. [Link]
-
Organic Chemistry Portal. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. [Link]
-
LookChem. (n.d.). 1H-Pyrrole-3-carboxylic acid, 5-(2-fluorophenyl)-, ethyl ester. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 10. N-Heterocyclic carbene–palladium catalysts for the direct arylation of pyrrole derivatives with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct C2-arylation of N-acyl pyrroles with aryl halides under palladium catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 13. rgmcet.edu.in [rgmcet.edu.in]
- 14. mbbcollege.in [mbbcollege.in]
- 15. m.youtube.com [m.youtube.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of specialized chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol, a halogenated pyrrole derivative. As a Senior Application Scientist, this document is crafted to ensure technical accuracy and promote a culture of safety within your laboratory. The protocols outlined herein are designed to be self-validating, grounded in established safety principles and regulatory guidelines.
Understanding the Hazard Profile
[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol is a research chemical for which a specific, comprehensive Safety Data Sheet (SDS) may not be readily available. However, by examining its structural components—a fluorinated phenyl group, a pyrrole ring, and a methanol group—we can infer its potential hazards and handle it with the necessary precautions.
-
Halogenated Organic Compound: The presence of a fluorine atom on the phenyl ring places this compound in the category of halogenated organic compounds. These substances can be persistent in the environment and may require specific disposal methods, such as high-temperature incineration, to ensure complete destruction.[1] The U.S. Environmental Protection Agency (EPA) provides guidance on the treatment and disposal of halogenated organic wastes.[1]
-
Pyrrole Moiety: Pyrrole and its derivatives can be toxic and are known to polymerize, sometimes vigorously, in the presence of light or acids.[2] While the substituent groups on this particular molecule may alter its reactivity, it is prudent to handle it as a potentially reactive and toxic substance. The SDS for pyrrole indicates it is toxic if swallowed and harmful if inhaled.[3]
-
Methanol Group: The methanol group suggests that the compound is a primary alcohol. Methanol itself is flammable and toxic.[4][5][6] Therefore, [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol should be treated as a potentially flammable and toxic substance.
Based on this analysis, [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol should be handled as a hazardous waste.
Personal Protective Equipment (PPE) and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate PPE and are familiar with the necessary handling precautions.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact with the potentially toxic and irritant compound. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes or aerosols. |
| Lab Coat | Flame-retardant lab coat | To protect skin and clothing from contamination and in case of fire. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | To avoid inhalation of potentially harmful vapors or aerosols.[7][8] |
Handling Precautions:
-
Avoid all personal contact, including inhalation.[2]
-
Do not eat, drink, or smoke when using this product.[8]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[2]
-
Take precautionary measures against static discharge, as the compound may be flammable.[3]
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[9]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Disposal Workflow
The disposal of [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol must adhere to local, state, and federal regulations.[2] The following workflow provides a general procedure that should be adapted to your institution's specific guidelines.
Caption: Disposal workflow for [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol.
Step-by-Step Disposal Protocol
Step 1: Waste Characterization and Segregation
-
Characterize: Based on its chemical structure, classify [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol as a halogenated organic hazardous waste. Your institution's EHS office can provide specific waste codes.
-
Segregate: Do not mix this waste with non-halogenated solvents or other waste streams.[10] Mixing can complicate the disposal process and increase costs. Store it separately from incompatible materials, especially strong acids and oxidizing agents.
Step 2: Waste Collection
-
Container Selection: Use a designated, chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure screw cap is generally suitable. The container must be in good condition, with no leaks or cracks.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol," and the approximate quantity.[11] Include any known hazard warnings (e.g., "Toxic," "Flammable").
-
Accumulation: Collect the waste at or near the point of generation.[11] Keep the container closed except when adding waste.[11][12]
Step 3: Temporary Storage
-
Designated Area: Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and have secondary containment to capture any potential leaks.[13]
-
Quantity Limits: Be aware of the quantity limits for hazardous waste accumulation in your laboratory, as defined by the EPA and your institution.
Step 4: Final Disposal
-
Authorized Vendor: Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal vendor. Your institution's EHS office will manage this process.
-
Documentation: Ensure that all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This documentation tracks the waste from its point of generation to its final disposal, a "cradle-to-grave" responsibility under EPA regulations.[10]
-
Treatment Method: The likely disposal method for this compound is high-temperature incineration in a facility permitted to handle halogenated organic waste.[1] This method ensures the complete destruction of the molecule, preventing the release of harmful substances into the environment.
Regulatory Compliance
All personnel handling hazardous waste must receive appropriate training as required by the Occupational Safety and Health Administration (OSHA).[14][15][16] This training should cover hazard recognition, safe handling procedures, and emergency response.[15] Familiarize yourself with your institution's specific hazardous waste management plan and the relevant regulations from the EPA and your state's environmental agency.
By adhering to these procedures, you contribute to a safe and compliant laboratory environment, protecting yourself, your colleagues, and the broader community.
References
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
University of Nebraska-Lincoln. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]
-
ERC. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.120 - Hazardous waste operations and emergency response. Retrieved from [Link]
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]
-
U.S. Compliance. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
-
Methanol Institute. (n.d.). Methanol Safety Data Sheet. Retrieved from [Link]
-
U.S. Chemical Storage. (2024, June 18). OSHA Requirements for Hazardous Chemical Storage. Retrieved from [Link]
-
Chemical & Engineering News. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal [Video]. YouTube. Retrieved from [Link]
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. methanex.com [methanex.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. downloads.ossila.com [downloads.ossila.com]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. mtu.edu [mtu.edu]
- 12. ushazmatstorage.com [ushazmatstorage.com]
- 13. connmaciel.com [connmaciel.com]
- 14. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 15. cleanmanagement.com [cleanmanagement.com]
- 16. 1910.120 - Hazardous waste operations and emergency response. | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

